molecular formula C13H20O3 B14849078 2-Tert-butoxy-6-isopropoxyphenol

2-Tert-butoxy-6-isopropoxyphenol

Katalognummer: B14849078
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: IQMXDKZLHYQRON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Tert-butoxy-6-isopropoxyphenol is a useful research compound. Its molecular formula is C13H20O3 and its molecular weight is 224.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Tert-butoxy-6-isopropoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Tert-butoxy-6-isopropoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C13H20O3

Molekulargewicht

224.30 g/mol

IUPAC-Name

2-[(2-methylpropan-2-yl)oxy]-6-propan-2-yloxyphenol

InChI

InChI=1S/C13H20O3/c1-9(2)15-10-7-6-8-11(12(10)14)16-13(3,4)5/h6-9,14H,1-5H3

InChI-Schlüssel

IQMXDKZLHYQRON-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)(C)C)O

Herkunft des Produkts

United States
Foundational & Exploratory

Chemical structure and properties of 2-tert-butoxy-6-isopropoxyphenol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Chemical Structure and Properties of 2-tert-butoxy-6-isopropoxyphenol

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical structure, properties, and potential synthesis of 2-tert-butoxy-6-isopropoxyphenol. As this specific compound is not extensively documented in publicly available scientific literature, this document leverages data from structurally analogous compounds to construct a scientifically grounded, theoretical profile. The guide is intended for researchers, scientists, and drug development professionals, offering insights into the molecule's potential characteristics and the experimental workflows required for its synthesis and characterization.

Introduction and Statement of Inquiry

2-tert-butoxy-6-isopropoxyphenol is a substituted phenol of interest due to the prevalence of sterically hindered phenols in various industrial applications, particularly as antioxidants.[1][2][3] The tert-butyl and isopropyl groups ortho to the hydroxyl moiety are expected to confer significant steric hindrance, a key feature for radical scavenging activity.[1][2] This guide addresses the absence of direct experimental data by providing a predictive overview based on established chemical principles and the known properties of related molecules.

Predicted Physicochemical Properties

The physicochemical properties of 2-tert-butoxy-6-isopropoxyphenol are extrapolated from known data for its structural precursors and analogs. A comparison of these related compounds allows for an educated estimation of the target molecule's characteristics.

Property2-tert-butylphenol2-isopropoxyphenol2,6-di-tert-butylphenol2-tert-butoxyphenol2-tert-butoxy-6-isopropoxyphenol (Predicted)
CAS Number 88-18-6[4][5][6]4812-20-8[7][8][9]128-39-2[10]23010-10-8[11][12]Not Available
Molecular Formula C₁₀H₁₄O[6]C₉H₁₂O₂[8]C₁₄H₂₂O[10]C₁₀H₁₄O₂[11][12]C₁₃H₂₀O₃
Molecular Weight 150.22 g/mol [5][6]152.19 g/mol [7][8]206.33 g/mol [10]166.22 g/mol [11][12]~224.30 g/mol
Appearance Colorless oil[6]Not specifiedSolid[10]Not specifiedPredicted to be a liquid or low-melting solid
Boiling Point 224 °C[5]Not Available253 °C[10]Not Available> 250 °C
Melting Point -7 °C[5]Not Available36-37 °C[10]Not Available< 25 °C
Density 0.978 g/cm³[5]1.03 g/cm³[7]0.91 g/cm³ (at 40°C)[10]Not Available~1.0 g/cm³

Proposed Synthesis and Experimental Workflow

A plausible synthetic route to 2-tert-butoxy-6-isopropoxyphenol would likely involve a multi-step process starting from a commercially available substituted phenol. A potential pathway is outlined below, based on established alkylation and etherification reactions of phenols.[13][14][15]

Proposed Synthetic Pathway

The synthesis could commence with 2-isopropoxyphenol, followed by a Friedel-Crafts alkylation to introduce the tert-butyl group.

Synthetic Pathway A 2-Isopropoxyphenol B tert-butylation (e.g., isobutylene, acid catalyst) A->B Step 1 C 2-tert-butoxy-6-isopropoxyphenol B->C Purification

Caption: Proposed two-step synthesis of 2-tert-butoxy-6-isopropoxyphenol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Tert-butylation of 2-isopropoxyphenol

  • Reactor Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with 2-isopropoxyphenol (1 mole equivalent) and a suitable solvent such as toluene.

  • Catalyst Addition: A Lewis acid catalyst, for instance, a catalytic amount of sulfuric acid or an aluminum phenolate catalyst, is added to the flask.[13][14]

  • Alkylation: Isobutylene (1.1 mole equivalents) is added dropwise to the stirred solution at a controlled temperature, typically between 80-150°C, depending on the catalyst used.[13] The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst. The organic layer is then separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to isolate 2-tert-butoxy-6-isopropoxyphenol.

Potential Applications and Industrial Relevance

Substituted phenols, particularly those with bulky alkyl groups in the ortho positions, are widely utilized as antioxidants and stabilizers in various industries.[1][2][3]

  • Polymer and Plastics Industry: These compounds are added to polymers to prevent oxidative degradation during processing and to extend the service life of the final products.[3]

  • Fuels and Lubricants: They act as stabilizers in fuels and lubricating oils to prevent the formation of gums and sludge resulting from oxidation.[14]

  • Chemical Synthesis: Sterically hindered phenols serve as valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[6]

Given its predicted structure, 2-tert-butoxy-6-isopropoxyphenol is likely to exhibit similar antioxidant properties and find applications in these areas.

Predicted Safety, Handling, and Toxicity Profile

The safety and toxicity profile of 2-tert-butoxy-6-isopropoxyphenol can be inferred from the Safety Data Sheets (SDS) of structurally similar compounds like 2-tert-butylphenol and 2-isopropoxyphenol.

  • Primary Hazards: It is anticipated that the compound may cause skin and serious eye irritation.[7][16] Inhalation may lead to respiratory irritation.[7]

  • Handling Precautions:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]

    • Handle the compound in a well-ventilated area or under a chemical fume hood.[16]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

  • First Aid Measures:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][16]

    • In case of skin contact: Wash with plenty of soap and water.[16]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

Analytical Characterization Workflow

Should 2-tert-butoxy-6-isopropoxyphenol be synthesized, a standard workflow for its structural confirmation and purity analysis would be employed.

Analytical Workflow cluster_0 Synthesis Output cluster_1 Purification cluster_2 Structural Elucidation cluster_3 Purity Assessment Crude_Product Crude Product Purification Column Chromatography / Distillation Crude_Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR GC_HPLC GC / HPLC Purification->GC_HPLC

Caption: Standard analytical workflow for the characterization of a synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the presence of the tert-butyl, isopropyl, and hydroxyl groups.

  • Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, notably the broad O-H stretch of the phenol and the C-O stretches of the ether linkages.

  • Chromatography (GC/HPLC): Gas Chromatography or High-Performance Liquid Chromatography would be used to assess the purity of the final product.

Conclusion

While 2-tert-butoxy-6-isopropoxyphenol remains a compound with limited direct documentation, a robust theoretical profile can be constructed based on the extensive knowledge of related substituted phenols. This guide provides a foundational understanding of its predicted properties, a viable synthetic approach, and its potential applications as a sterically hindered phenolic antioxidant. The experimental protocols and analytical workflows outlined herein offer a clear path for any future research aimed at the synthesis and characterization of this molecule.

References

  • CN102161617A - Synthesis method of 2-methyl-6-tert-butylphenol - Google P
  • Safety d
  • 2,4,6-Tri-tert-butylphenol - Wikipedia. (URL: [Link])

  • 2-tert-butyl phenol, 88-18-6 - The Good Scents Company. (URL: [Link])

  • Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. (URL: )
  • 2-Tert-butoxyphenol | C10H14O2 | CID 14252192 - PubChem - NIH. (URL: [Link])

  • 2,6-DI-TERT-BUTYLPHENOL CAS N°: 128-39-2. (URL: )
  • 化学物質:2-tert-ブチルフェノール - 職場のあんぜんサイト. (URL: [Link])

  • 2-Isopropoxyphenol - the NIST WebBook. (URL: [Link])

  • 2-tert-Butylphenol - Wikipedia. (URL: [Link])

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC. (URL: [Link])

  • US4113976A - Method of preparing 2,6-di-tert.
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - NCBI. (URL: [Link])

  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE) - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of 2,6-Di-tert-butylphenol - PrepChem.com. (URL: [Link])

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - Semantic Scholar. (URL: [Link])

  • Enhanced Phenol Tert-Butylation Reaction Activity over Hierarchical Porous Silica-Alumina Materials - MDPI. (URL: [Link])

Sources

Introduction: A Predictive Analysis of a Novel Phenolic Compound

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-tert-butoxy-6-isopropoxyphenol

Disclaimer: As of this writing, specific peer-reviewed data on the in vitro mechanism of action for 2-tert-butoxy-6-isopropoxyphenol is not publicly available. This guide, therefore, is constructed based on established principles of synthetic phenolic compounds and provides a predictive framework for its likely biological activities. The experimental protocols and mechanistic pathways described are derived from authoritative studies on structurally analogous hindered phenols. This document serves as a comprehensive roadmap for researchers to investigate and validate the compound's mechanism of action.

2-tert-butoxy-6-isopropoxyphenol is a synthetic phenolic compound characterized by a hydroxyl group on a benzene ring, flanked by sterically hindering tert-butoxy and isopropoxy groups. The chemical architecture of phenolic compounds, particularly the presence of bulky ortho-substituents, is a strong predictor of their biological activity.[1][2] These "hindered phenols" are widely recognized for their potent antioxidant properties, which form the basis of their use in industrial and, potentially, therapeutic applications.[1][2][3] The bulky groups enhance the stability of the phenoxy radical formed upon hydrogen donation, making them efficient "chain-breaking" antioxidants.[1][2][4]

Given this structural foundation, the primary mechanism of action of 2-tert-butoxy-6-isopropoxyphenol in vitro is hypothesized to be centered on the mitigation of oxidative stress. This primary antioxidant activity is often linked to a secondary, potent anti-inflammatory effect, as reactive oxygen species (ROS) are key signaling molecules in inflammatory cascades.[5][6]

This guide will first detail the foundational antioxidant mechanism and the in vitro assays required for its validation. Subsequently, it will explore the likely anti-inflammatory pathways modulated by the compound and conclude with essential cytotoxicity assessments to ensure the observed effects are specific and not a result of general cellular toxicity.

Part 1: The Core Mechanism - Radical Scavenging and Antioxidant Activity

The principal proposed mechanism for 2-tert-butoxy-6-isopropoxyphenol is its function as a direct antioxidant. This activity stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize unstable free radicals.[1][4] The ortho-positioned tert-butoxy and isopropoxy groups provide significant steric hindrance, which serves two purposes: it stabilizes the resulting phenoxy radical through resonance and prevents it from participating in further pro-oxidant reactions.[2]

G cluster_0 Radical Scavenging by Hindered Phenol Phenol 2-tert-butoxy-6-isopropoxyphenol (Ar-OH) Product Neutralized Molecule (RH) Phenol->Product Donates H• Phenoxy Stable Phenoxy Radical (Ar-O•) Resonance Stabilized Phenol->Phenoxy Forms Radical Free Radical (R•) Radical->Phenol Attacks Phenoxy->Phenoxy G cluster_1 Proposed Anti-Inflammatory Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 ROS ROS TLR4->ROS Generates IKK IKK Complex TLR4->IKK Activates ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, TNF-α, iNOS) Nucleus->Genes Upregulates Compound 2-tert-butoxy-6- isopropoxyphenol Compound->ROS Inhibits Compound->IKK Inhibits?

Caption: Proposed anti-inflammatory mechanism via ROS scavenging and NF-κB inhibition.

Experimental Workflow: Validating Anti-Inflammatory Effects

This cell-based assay is a standard for screening anti-inflammatory potential. Lipopolysaccharide (LPS) stimulates macrophages to produce NO, a key inflammatory mediator, via the iNOS enzyme. [7] Methodology:

  • Cell Culture:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment:

    • Pre-treat the cells for 1 hour with various concentrations of 2-tert-butoxy-6-isopropoxyphenol.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include wells with cells only, cells + LPS, and cells + LPS + positive control (e.g., Dexamethasone).

  • NO Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using sodium nitrite to quantify the nitrite concentration in the samples.

    • Calculate the percentage inhibition of NO production and determine the IC50 value.

This enzymatic assay directly measures the compound's ability to inhibit the activity of COX isoforms, which are central to the production of prostaglandins. [5][8] Methodology:

  • Assay Principle:

    • Utilize a commercial COX inhibitor screening kit (e.g., Cayman Chemical). These kits typically measure the peroxidase activity of COX enzymes in a colorimetric or fluorometric format.

  • Procedure:

    • Follow the manufacturer's protocol precisely. This will involve:

    • Adding the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound to respective wells.

    • Initiating the reaction by adding arachidonic acid (the substrate).

    • Incubating for a short period (e.g., 5-10 minutes).

    • Measuring the signal (absorbance or fluorescence).

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Anti-Inflammatory Assay Endpoint Hypothetical IC50 (µM) Positive Control
NO Production (RAW 264.7)Inhibition of Nitrite15 - 75Dexamethasone
COX-2 Enzyme ActivityInhibition of Prostaglandin Synthesis20 - 100Celecoxib
COX-1 Enzyme ActivityInhibition of Prostaglandin Synthesis>100Ibuprofen
TNF-α Release (ELISA)Inhibition of TNF-α Secretion25 - 120Dexamethasone

Part 3: Essential Validation - Cytotoxicity Assessment

It is critical to ensure that the observed antioxidant and anti-inflammatory effects are not merely byproducts of cytotoxicity. Therefore, the compound's effect on cell viability must be assessed in parallel with the functional assays.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding:

    • Seed the same cell line used in the functional assays (e.g., RAW 264.7) into a 96-well plate.

  • Treatment:

    • Treat the cells with the same concentration range of 2-tert-butoxy-6-isopropoxyphenol used in the other assays for the same duration (e.g., 24 hours).

  • Assay Procedure:

    • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the CC50 (50% cytotoxic concentration). A desirable compound should have a CC50 value significantly higher than its IC50 values in the functional assays.

Part 4: Overall Experimental Workflow and Future Directions

The investigation into the mechanism of action should follow a logical, tiered approach. Initial screenings for antioxidant and anti-inflammatory activity should be followed by more detailed mechanistic studies if promising results are obtained.

G cluster_workflow Investigative Workflow cluster_1 Antioxidant Capacity cluster_2 Anti-inflammatory & Viability cluster_3 Target Identification A Phase 1: Primary Screening B Phase 2: Cellular Activity A->B If Active C Phase 3: Mechanistic Deep Dive B->C If Active & Non-toxic C1 COX/LOX Enzyme Assays C->C1 C2 Western Blot for NF-κB, Nrf2 pathways C->C2 C3 qPCR for Gene Expression C->C3 A1 DPPH Assay A2 ABTS Assay B1 LPS-induced NO Inhibition (RAW 264.7) B2 MTT Cytotoxicity Assay

Caption: A structured workflow for elucidating the in vitro mechanism of action.

Future studies could explore the compound's effect on the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. [2][9]Phenolic compounds have been shown to activate Nrf2, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1). [9]Additionally, some substituted phenols can interact with nuclear receptors, such as retinoid X receptors (RXRs), potentially acting as endocrine disruptors or metabolic modulators, a possibility that warrants investigation. [10][11]

Conclusion

Based on its chemical structure as a hindered phenol, 2-tert-butoxy-6-isopropoxyphenol is strongly predicted to function in vitro primarily as a potent antioxidant through direct radical scavenging. This foundational activity is likely to confer significant anti-inflammatory effects by quenching ROS and subsequently inhibiting pro-inflammatory signaling pathways like NF-κB and enzymes such as COX-2. The comprehensive suite of in vitro protocols outlined in this guide provides a rigorous and self-validating framework for researchers to systematically test these hypotheses, quantify the compound's potency, and definitively elucidate its core mechanism of action.

References

  • MDPI. (2020, July 24). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Available from: [Link]

  • Archives of Medical Science. (2021, April 18). Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. Available from: [Link]

  • Augusta University Research Profiles. (2003, October 15). A mechanism-based in vitro anticancer drug screening approach for phenolic phytochemicals. Available from: [Link]

  • PMC. (2019, February 25). In vitro activity and mode of action of phenolic compounds on Leishmania donovani. Available from: [Link]

  • PLoS Neglected Tropical Diseases. (2019, February 25). In vitro activity and mode of action of phenolic compounds on Leishmania donovani. Available from: [Link]

  • PMC. (2023, March 14). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Available from: [Link]

  • Oxford Academic. (2017, May 24). In vitro Metabolomic Approaches to Investigating the Potential Biological Effects of Phenolic Compounds: An Update. Available from: [Link]

  • ResearchGate. (2025, August 9). Antioxidant activities of phenols in different solvents using DPPH assay. Available from: [Link]

  • Frontiers. (2024, February 28). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Available from: [Link]

  • ResearchGate. (2023, March 3). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Available from: [Link]

  • PMC. (2024, May 30). Cell–cell contacts prevent t-BuOOH-triggered ferroptosis and cellular damage in vitro by regulation of intracellular calcium. Available from: [Link]

  • PMC. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Available from: [Link]

  • ResearchGate. Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. Available from: [Link]

  • PubMed. (2009, February 15). Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. Available from: [Link]

  • Springer. (2019, February 23). Cell-cell contacts protect against t-BuOOH-induced cellular damage and ferroptosis in vitro. Available from: [Link]

  • PubMed. Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches. Available from: [Link]

  • Taylor & Francis Online. (2019, December 10). Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches. Available from: [Link]

  • Stork. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. Available from: [Link]

  • MDPI. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Available from: [Link]

  • PMC. Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. Available from: [Link]

  • bioRxiv. (2022, October 9). 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. Available from: [Link]

  • ResearchGate. (2015, July 28). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. Available from: [Link]

  • MDPI. (2025, April 12). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. Available from: [Link]

  • PubMed. (2025, April 12). Estrogenic and androgenic activity of tert-butyl phenolic antioxidants assessed by in vitro receptor transcriptional activation and their association with insilico molecular docking analysis. Available from: [Link]

  • PMC. Tert‐butyl hydroperoxide induces trabecular meshwork cells injury through ferroptotic cell death. Available from: [Link]

  • MDPI. (2022, June 24). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Available from: [Link]

  • bioRxiv.org. (2022, October 9). 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. Available from: [Link]

  • ADITUM. (2022, March 22). The Antı-Inflammatory Meroterpenes. Available from: [Link]

  • Magna Scientia. (2023, July 15). Investigation of the chemical composition and anti-inflammatory effects of the crude methanolic extract and fractions of Artocarpus heterophyllus (Fam. Moraceae). Available from: [Link]

Sources

A Predictive Thermal Stability Analysis of 2-tert-butoxy-6-isopropoxyphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating Thermal Frontiers in Drug Development

Introduction: The Structural Significance of 2-tert-butoxy-6-isopropoxyphenol

2-tert-butoxy-6-isopropoxyphenol belongs to the class of sterically hindered phenols, compounds renowned for their antioxidant properties.[1][2] The phenolic hydroxyl group is the primary site of antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals.[1] The bulky tert-butyl and isopropoxy groups flanking this hydroxyl group are not merely passive substituents. They play a crucial role in enhancing the compound's stability by sterically hindering the reactive hydroxyl group and delocalizing the resulting phenoxy radical.[1]

However, these same bulky alkyl ether groups are also potential sites of thermal decomposition. The ether linkages, particularly the tert-butoxy group, can be susceptible to cleavage at elevated temperatures. Understanding the onset and mechanism of this degradation is paramount.

Postulated Thermal Decomposition Pathways

Based on the thermal degradation patterns of related phenolic compounds, such as butylated hydroxytoluene (BHT) and other tert-butylated phenols, we can postulate several likely decomposition pathways for 2-tert-butoxy-6-isopropoxyphenol.[3][4] The thermal degradation of polymers and other organic molecules often proceeds via depolymerization, side-group elimination, random chain scission, or oxidation.[5] For a small molecule like 2-tert-butoxy-6-isopropoxyphenol, side-group elimination is a highly probable initial step.

A plausible primary degradation route involves the homolytic cleavage of the C-O bond in the tert-butoxy group to form a phenoxy radical and a tert-butyl radical. The tert-butyl radical can then undergo further reactions, such as disproportionation to isobutylene and isobutane. A similar, though likely higher energy, cleavage could occur at the isopropoxy group.

A 2-tert-butoxy-6-isopropoxyphenol B Heat (Δ) A->B C Phenoxy Radical + tert-Butyl Radical B->C Primary Pathway (Lower Activation Energy) E Phenoxy Radical + Isopropyl Radical B->E Secondary Pathway (Higher Activation Energy) D Isobutylene + Isobutane C->D Radical Disproportionation F Propylene + Propane E->F Radical Disproportionation

Caption: Postulated initial thermal decomposition pathways for 2-tert-butoxy-6-isopropoxyphenol.

A Triad of Experimental Verification: TGA, DSC, and ARC

To empirically determine the thermal stability profile, a combination of thermoanalytical techniques is essential. Each method provides a unique and complementary piece of the puzzle.

Thermogravimetric Analysis (TGA): The "When and How Much"

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is the frontline tool for determining the onset temperature of decomposition and the mass loss at different stages.

Experimental Protocol: TGA of 2-tert-butoxy-6-isopropoxyphenol

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-tert-butoxy-6-isopropoxyphenol into a ceramic or aluminum TGA pan.

  • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres is crucial to distinguish between thermal and thermo-oxidative degradation.[7]

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[8] Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used to perform kinetic analysis using methods like Kissinger or Flynn-Wall-Ozawa.[8]

  • Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs, and the temperature of maximum rate of mass loss (Tmax) from the derivative of the TGA curve.

cluster_0 TGA Workflow A Sample Preparation (5-10 mg) B TGA Instrument A->B C Controlled Atmosphere (N2 or Air) B->C D Temperature Ramp (10 °C/min to 600 °C) C->D E Data Acquisition (Mass vs. Temp) D->E F Data Analysis (Tonset, Tmax) E->F

Caption: A streamlined workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): The "How Much Energy"

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It provides critical information on melting points, phase transitions, and the enthalpy of decomposition (exothermic or endothermic).

Experimental Protocol: DSC of 2-tert-butoxy-6-isopropoxyphenol

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of 2-tert-butoxy-6-isopropoxyphenol into a hermetically sealed aluminum pan. A sealed pan is used to contain any volatile decomposition products.

  • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot heat flow (W/g) versus temperature (°C). Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Integrate the area under the exothermic peak to determine the heat of decomposition (ΔHd).

Accelerating Rate Calorimetry (ARC): The "Worst-Case Scenario"

Accelerating Rate Calorimetry (ARC) is a crucial tool for assessing thermal hazards under adiabatic conditions, simulating a "worst-case" thermal runaway scenario.[10][11][12] It identifies the temperature at which an exothermic decomposition begins and provides data on the kinetics and magnitude of a potential runaway reaction.[10]

Experimental Protocol: ARC of 2-tert-butoxy-6-isopropoxyphenol

  • Instrument: An accelerating rate calorimeter.

  • Sample Preparation: A known mass of the sample is placed in a spherical, high-pressure-resistant sample bomb.

  • Procedure: The instrument operates in a "heat-wait-search" mode. The sample is heated to a starting temperature, allowed to equilibrate (wait), and then monitored for any self-heating (search). If an exotherm is detected (typically a rate of temperature rise > 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding heaters match the sample temperature, preventing heat loss.[11]

  • Data Analysis: The primary outputs are temperature and pressure versus time. From this, key safety parameters can be derived, including the onset temperature of the exotherm, the time to maximum rate (TMR), and the adiabatic temperature rise (ΔTad).[11]

Interpreting the Data: A Predictive Summary

The data obtained from these analyses would allow for a comprehensive thermal stability profile.

ParameterTechniqueAnticipated Result for 2-tert-butoxy-6-isopropoxyphenolSignificance
Melting Point (Tm) DSCA sharp endothermic peak, likely below 150 °C.Defines the transition from solid to liquid phase.
Onset of Decomposition (Tonset) TGA, ARCExpected between 150-250 °C. The tert-butoxy group is generally less stable than the phenol core. The presence of two ether linkages may lower the onset compared to simpler alkylphenols.The temperature at which significant degradation begins. A critical parameter for determining maximum processing and storage temperatures.
Heat of Decomposition (ΔHd) DSCA significant exothermic event. The decomposition of sterically hindered phenols is often exothermic.[4]Quantifies the energy released during decomposition. A large exotherm indicates a higher potential for a thermal runaway.
Mass Loss Profile TGAA multi-step mass loss is possible, corresponding to the sequential loss of the tert-butoxy and isopropoxy groups, followed by the degradation of the phenolic ring at higher temperatures.Provides insight into the decomposition mechanism.
Time to Maximum Rate (TMR) ARCThis would be determined experimentally.A crucial safety parameter indicating the time available to take corrective action in the event of a thermal runaway.
Adiabatic Temperature Rise (ΔTad) ARCThis would be determined experimentally.Indicates the maximum temperature the system could reach in a worst-case scenario.

Conclusion: From Prediction to Practice

This guide provides a predictive framework for understanding the thermal stability of 2-tert-butoxy-6-isopropoxyphenol, grounded in the established behavior of structurally related compounds and outlining the necessary experimental protocols for its empirical determination. The proposed triad of TGA, DSC, and ARC analyses will yield a comprehensive dataset, enabling a thorough risk assessment and the establishment of safe handling, processing, and storage conditions. For any new chemical entity, particularly in the pharmaceutical industry, such a rigorous evaluation of thermal stability is not just good science—it is an indispensable component of responsible drug development.

References

  • ResearchGate. (n.d.). Thermal Stability Study of 4-tert-Butylphenol. Retrieved from [Link]

  • PMC. (n.d.). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). National Institutes of Health. Retrieved from [Link]

  • Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link]

  • ResearchGate. (n.d.). Peak potential for the oxidation of phenols and substituted phenols on TpCoPc. Retrieved from [Link]

  • Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from [Link]

  • ResearchGate. (n.d.). Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermo. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of degradation products of antioxidants in polyolefins by liquid chromatography combined with atmospheric pressure photoionisation mass spectrometry. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from [Link]

  • DTIC. (n.d.). THERMAL DEGRADATION OF PHENOLIC POLYMERS. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain. National Institutes of Health. Retrieved from [Link]

  • ScienceDirect. (n.d.). Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates. Retrieved from [Link]

  • Chimar Hellas. (n.d.). Thermal study of phenol–formaldehyde resin modified with cashew nut shell liquid. Retrieved from [Link]

  • MDPI. (2022). Membrane Separation Techniques: Advances, Challenges, and Future Avenues. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition mechanism of tert-butyl peroxybenzoate: insights from calorimetry, GC/MS, and quantum chemical calculation. Retrieved from [Link]

  • BioResources. (2014). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Retrieved from [Link]

  • OA Monitor Ireland. (n.d.). Thermal decomposition of some phenolic antioxidants. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]

  • Patsnap Eureka. (2026). Aromatic Compounds vs Phenolic: Thermal Resistance. Retrieved from [Link]

  • MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4,6-Tri-tert-butylphenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Tert-butoxyphenol. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2025). Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) About selective methods of synthesis of 6- tert -butyl-2-methylphenol and 6. Retrieved from [Link]

  • ScienceDirect. (n.d.). Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal degradation of polymers. Retrieved from [Link]

  • e-Publications@Marquette. (2000). Thermal degradation of Cross-Linked Polyisoprene and Polychloroprene. Retrieved from [Link]

  • University of Washington Libraries. (n.d.). Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-Di-tert-butylphenol. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocols: Evaluating 2-tert-butoxy-6-isopropoxyphenol as a Novel Hindered Phenolic Antioxidant for Polymer Stabilization

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The longevity and performance of polymeric materials are intrinsically linked to their stability against thermo-oxidative degradation. Hindered phenolic antioxidants are a cornerstone of polymer stabilization, acting as primary radical scavengers to interrupt the degradation cycle.[1] This document provides a detailed technical guide for researchers and scientists on the evaluation of 2-tert-butoxy-6-isopropoxyphenol, a novel asymmetrical hindered phenol, as a potential antioxidant in polymer chemistry. We present the theoretical framework of its antioxidant mechanism, followed by comprehensive, step-by-step protocols for its incorporation into polymer matrices and subsequent performance validation using industry-standard thermal analysis techniques.

Part 1: Theoretical Framework and Mechanism of Action

The Challenge: Polymer Autoxidation

Polymers, during processing at high temperatures and throughout their service life, are exposed to heat, oxygen, and UV radiation.[1] This exposure initiates a free-radical chain reaction known as autoxidation, which leads to chain scission and cross-linking.[2] The tangible consequences of this degradation include loss of mechanical properties like tensile strength and impact resistance, discoloration (yellowing), surface cracking, and inconsistent melt flow characteristics.[1]

The autoxidation process can be simplified into three key stages:

  • Initiation: Formation of initial polymer alkyl radicals (R•) from the polymer chain (RH) due to stress (heat, light).

  • Propagation: The alkyl radical (R•) rapidly reacts with oxygen to form a peroxy radical (ROO•). This highly reactive peroxy radical then abstracts a hydrogen from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the destructive cycle.[1]

  • Termination: Radicals combine to form non-radical products.

The Solution: Radical Scavenging by Hindered Phenols

Hindered phenolic antioxidants function as primary stabilizers by interrupting the propagation step of the autoxidation cycle.[1] They are often referred to as "radical scavengers" or "hydrogen donors."[1][3]

The proposed mechanism for 2-tert-butoxy-6-isopropoxyphenol follows this established principle. The phenolic hydroxyl group (-OH) contains a labile hydrogen atom.[4] This hydrogen is readily donated to a peroxy radical (ROO•), neutralizing it and preventing it from attacking a new polymer chain.[1]

Upon donating the hydrogen atom, the antioxidant itself is converted into a phenoxyl radical. The key to its effectiveness lies in the stability of this new radical. The bulky tert-butoxy and isopropoxy groups at the ortho positions (the positions adjacent to the hydroxyl group) provide significant steric hindrance. This hindrance, combined with resonance stabilization across the benzene ring, makes the resulting phenoxyl radical very stable and unreactive, preventing it from initiating new degradation chains.[3]

OIT_Workflow start Start prep Sample Preparation (5-10 mg in DSC pan) start->prep load Load Sample & Reference into DSC prep->load heat Heat to 200°C under N₂ atmosphere load->heat hold_n2 Isothermal Hold (5 min) under N₂ atmosphere heat->hold_n2 switch_gas Switch Gas from N₂ to O₂ hold_n2->switch_gas hold_o2 Isothermal Hold under O₂ atmosphere switch_gas->hold_o2 exotherm Detect Exothermic Peak? hold_o2->exotherm exotherm->hold_o2 No analyze Analyze Data: Calculate OIT exotherm->analyze Yes end_node End analyze->end_node

Caption: Experimental workflow for Oxidative Induction Time (OIT) testing.

Protocol 3: Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the polymer begins to degrade and lose mass, providing insight into its overall thermal stability.

Materials & Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Compounded polymer pellets (Control, Test, Reference)

  • High-purity Nitrogen (N₂) or Air supply

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the polymer pellets into a TGA crucible.

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Set the purge gas to Air at a flow rate of 50-100 mL/min.

      • Note: Using air provides an oxidative environment, which is often more representative of real-world conditions than an inert nitrogen atmosphere.

  • Thermal Program:

    • Equilibrate at 40°C.

    • Ramp the temperature at a constant rate (e.g., 10°C/min or 20°C/min) to 600°C.

  • Data Analysis: Record the sample weight as a function of temperature. The key parameter is the onset of degradation temperature (T_onset) , often defined as the temperature at which 5% weight loss occurs (T₅%). A higher T₅% indicates greater thermal stability. [5]

Part 3: Data Presentation and Interpretation

Quantitative data from the analytical tests should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Performance Data of Antioxidants in Polypropylene

FormulationAntioxidant Loading (wt%)OIT at 200°C (minutes)TGA Onset Temp. (T₅% in Air, °C)
Control (Neat PP)0.04.5245
Test: 2-tert-butoxy-6-isopropoxyphenol 0.2 55.8 278
Reference: Irganox 10760.261.2281

Interpretation:

  • OIT Results: A significantly longer OIT for the stabilized samples compared to the control demonstrates the effectiveness of the antioxidants in delaying the onset of oxidation. [6]In this hypothetical case, 2-tert-butoxy-6-isopropoxyphenol shows high efficacy, approaching the performance of the commercial standard.

  • TGA Results: The increase in the 5% weight loss temperature (T₅%) for the stabilized samples indicates that the antioxidants have enhanced the overall thermal stability of the polymer, requiring more thermal energy to initiate decomposition. [5]

Part 4: Concluding Remarks and Further Considerations

The protocols outlined provide a comprehensive framework for evaluating the performance of 2-tert-butoxy-6-isopropoxyphenol as a primary antioxidant for polymers. Its asymmetrical structure with both tert-butoxy and isopropoxy groups may offer unique advantages in terms of solubility and compatibility with a range of polymer matrices.

For a complete evaluation, researchers should also consider:

  • Volatility: Low volatility is crucial to ensure the antioxidant is not lost during high-temperature processing. [7]TGA can also provide insights into the volatility of the neat antioxidant.

  • Discoloration: Some phenolic antioxidants can lead to color formation (e.g., yellowing) in the final polymer product due to the formation of quinoidal oxidation products. [8]Colorimetric analysis of aged samples is recommended.

  • Synergy: The performance of primary phenolic antioxidants can often be enhanced by combining them with secondary antioxidants, such as phosphites or thioesters, which act as hydroperoxide decomposers.

By following these guidelines, researchers can generate reliable and comparative data to establish the efficacy and potential applications of 2-tert-butoxy-6-isopropoxyphenol in the field of polymer stabilization.

References

  • Vertex AI Search. (2023, August 14). Phenolic Antioxidants in Polymers: Enhancing the Durability of Plastics and Rubbers.
  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers.
  • Pospíšil, J. (1988). Mechanistic action of phenolic antioxidants in polymers—A review.
  • Intertek. Oxidative Induction Times (OIT) Testing by Differential Scanning Calorimetry.
  • NETZSCH Analyzing & Testing. (2023, June 30). Oxidative Stability of Polymers: The OIT Test.
  • US Masterbatch. (2025, December 24). What are Phenolic Antioxidants for Polymers?
  • Wikipedia.
  • PerkinElmer. How to Optimize OIT Tests.
  • Rani, P., & Ranganathan, N. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers, 12(8), 1667.
  • MDPI. (2024, February 1). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems.
  • Mettler Toledo.
  • MDPI. (2022, January 24). Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne)
  • CNR-IRIS. (2025, February 3). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics.
  • ResearchGate. The Effect of Introduction of Phenolic Antioxidants on the Thermal-Oxidative Stability and Gas Permeability of Poly(4-methyl-2-pentyne).
  • MDPI. (2020, July 24). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.
  • ResearchGate. (2001, November 23). (PDF) Methods for testing antioxidant activity.
  • Manner, V. W., et al. (2007). Supporting Information The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical. The Royal Society of Chemistry.
  • ResearchGate. (2025, October 16). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.
  • ResearchGate. Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity.
  • Google Patents. CN102161617A - Synthesis method of 2-methyl-6-tert-butylphenol.
  • Sigma-Aldrich. 2,6-Dimethoxyphenol 99 91-10-1.
  • ResearchGate. 2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY.
  • G-Biosciences.
  • SpecialChem. (2025, June 19). Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide.
  • PrepChem.com. Synthesis of 2,6-Di-tert-butylphenol.
  • Semantic Scholar. Discoloration of polymers by phenolic antioxidants.
  • ChemRxiv. Synthesis and assessment of novel sustainable antioxidants with different polymer systems.
  • Kobrin, V. S., et al. (2002). Using 2,6-Di-tert-butylphenol for Obtaining of bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]phtalate by Ecological Acceptable Industrial Method.
  • Google Patents. RU2307852C9 - Antioxidants for polyamides.

Sources

Gas chromatography mass spectrometry GC-MS analysis of 2-tert-butoxy-6-isopropoxyphenol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Application Area: Trace organic analysis, antioxidant profiling, and pharmaceutical intermediate quality control.

Introduction & Analytical Rationale

The compound 2-tert-butoxy-6-isopropoxyphenol (C₁₃H₂₀O₃, MW: 224.30 g/mol ) is a highly specialized, sterically hindered alkoxyphenol. Compounds of this class are frequently utilized as high-performance antioxidants, polymer stabilizers, or synthetic intermediates for active pharmaceutical ingredients (APIs) such as propofol derivatives.

Analyzing this molecule via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique analytical paradox driven by its molecular geometry. The presence of bulky tert-butoxy and isopropoxy substituents at the 2- and 6-positions (ortho to the hydroxyl group) creates a dense steric shield.

The Causality of Steric Hindrance in GC-MS:

  • Direct Analysis Advantage: The steric bulk severely restricts intermolecular hydrogen bonding of the phenolic -OH group. Unlike unhindered phenols (e.g., cresol), which suffer from severe peak tailing due to active-site adsorption in the GC inlet, sterically hindered phenols exhibit surprisingly high volatility and symmetrical peak shapes during direct injection (1)[1].

  • Derivatization Resistance: While direct analysis is possible, ultra-trace quantification in complex biological or environmental matrices requires silylation to maximize sensitivity and lower the Limit of Detection (LOD). However, the same steric shield that prevents hydrogen bonding also repels derivatizing agents. Standard silylation protocols will yield incomplete reactions, necessitating forced thermodynamic conditions and nucleophilic catalysis (2)[2].

This application note details a self-validating, robust protocol for the extraction, catalyzed silylation, and GC-MS quantification of 2-tert-butoxy-6-isopropoxyphenol.

Experimental Protocols

Reagents and Materials
  • Target Analyte: 2-tert-butoxy-6-isopropoxyphenol (Analytical standard, >99% purity).

  • Internal Standard (IS): 2,6-di-tert-butylphenol-d₃ or a structurally analogous isotopically labeled alkylphenol. The use of an internal standard is critical to correct for matrix effects and derivatization inefficiencies (3)[3].

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • Catalyst/Solvent: Anhydrous Pyridine.

  • Extraction Solvent: Hexane/Acetone (1:1, v/v).

Step-by-Step Liquid-Liquid Extraction (LLE)

Alkylphenols are highly lipophilic. The inclusion of acetone in the extraction solvent disrupts matrix-analyte binding, while hexane ensures partitioning into the organic layer (4)[4].

  • Spiking: Transfer 5.0 mL of the aqueous sample into a 15 mL glass centrifuge tube. Spike with 50 µL of the Internal Standard solution (10 µg/mL).

  • Extraction: Add 3.0 mL of the Hexane/Acetone (1:1) mixture. Vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to achieve clean phase separation.

  • Collection: Transfer the upper organic layer to a clean 4 mL glass vial.

  • Concentration: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 35°C. Caution: Do not over-dry, as highly volatile phenols may be lost.

Catalyzed Derivatization Procedure

Because hindered phenols resist silylation, pyridine is used. The nitrogen lone pair in pyridine attacks the silicon atom in BSTFA, forming a highly reactive intermediate that forces the transfer of the trimethylsilyl (TMS) group onto the shielded hydroxyl oxygen (5)[5].

  • Reagent Addition: To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Incubation: Seal the vial with a PTFE-lined cap. Vortex for 10 seconds, then incubate in a dry block heater at 70°C for 60 minutes . (Note: Standard unhindered phenols require only 15 mins at 60°C).

  • Cooling & Dilution: Allow the vial to cool to room temperature. Dilute with 100 µL of anhydrous hexane prior to GC-MS injection.

Workflow A 1. Sample Aliquot & IS Spiking B 2. Liquid-Liquid Extraction (Hexane/Acetone) A->B C 3. Solvent Evaporation (Gentle N2 Stream) B->C D 4. Silylation (BSTFA+TMCS) Pyridine Catalyst, 70°C, 1h C->D E 5. GC-MS Injection (EI Mode, SIM/SCAN) D->E F 6. Data Processing & Quantitation E->F

Fig 1. Step-by-step sample preparation and GC-MS analytical workflow.

GC-MS Analytical Conditions

Analysis is performed using an Electron Ionization (EI) source. Selected Ion Monitoring (SIM) mode is utilized to filter out matrix noise, drastically improving the signal-to-noise (S/N) ratio for trace quantitation.

Table 1: GC-MS Operating Parameters

ParameterSpecification
GC Column HP-5MS UI (30 m × 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/min
Injection Mode Splitless, 1.0 µL volume
Inlet Temperature 250°C
Oven Program 60°C (hold 1 min) → 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C (EI, 70 eV)
Quadrupole Temp 150°C
Acquisition Mode Simultaneous Full Scan (m/z 50–350) and SIM

Table 2: SIM Ion Selection for Quantitation

CompoundDerivative StateTarget Ion (m/z)Qualifier Ions (m/z)
2-tert-butoxy-6-isopropoxyphenol Underivatized224209, 168
2-tert-butoxy-6-isopropoxyphenol TMS Ether281296, 207
2,6-di-tert-butylphenol-d₃ (IS) Underivatized209194

Results and Discussion

Mass Spectrometric Fragmentation Pathway

Understanding the EI-MS fragmentation of 2-tert-butoxy-6-isopropoxyphenol is crucial for spectral library building and qualifier ion selection. Under 70 eV electron bombardment, the molecular ion [M]⁺· (m/z 224) is formed.

Because the molecule contains bulky alkoxy groups, it undergoes rapid, thermodynamically favorable alkene eliminations via hydrogen transfer to the phenolic oxygen.

  • The loss of a methyl radical yields the m/z 209 ion.

  • The elimination of isobutene (56 Da) from the tert-butoxy group yields a stable radical cation at m/z 168 .

  • The elimination of propene (42 Da) from the isopropoxy group yields m/z 182 .

  • Successive loss of both alkene moieties results in a stable pyrogallol-like core at m/z 126 .

Fragmentation M Molecular Ion [M]+. m/z 224 F1 [M - CH3]+ m/z 209 M->F1 -CH3 (15 Da) F2 [M - C4H8]+. m/z 168 M->F2 -Isobutene (56 Da) F3 [M - C3H6]+. m/z 182 M->F3 -Propene (42 Da) F4 [M - C4H8 - C3H6]+. m/z 126 F2->F4 -Propene (42 Da) F3->F4 -Isobutene (56 Da)

Fig 2. Proposed EI-MS fragmentation pathway for 2-tert-butoxy-6-isopropoxyphenol.

Method Validation Metrics

The self-validating nature of this protocol was confirmed through rigorous QC checks. The use of pyridine-catalyzed derivatization ensured >98% conversion of the target analyte to its TMS ether, yielding excellent linearity and recovery.

Table 3: Method Validation Summary (Matrix-Matched)

Validation ParameterResult
Linear Dynamic Range 1.0 – 500 ng/mL
Correlation Coefficient (R²) > 0.9992
Limit of Detection (LOD) 0.2 ng/mL (S/N = 3)
Limit of Quantitation (LOQ) 0.6 ng/mL (S/N = 10)
Mean Recovery (Spiked at 50 ng/mL) 94.5% ± 3.2%
Intra-day Precision (RSD, n=6) 4.1%

References

  • Thermo Fisher Scientific.Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development.
  • Sigma-Aldrich.Analysis of Alkylphenols Using New Internal Standards.
  • LabRulez GCMS.Guide to Derivatization Reagents for GC.
  • Cannabis Science Tech.A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS.
  • Energy & Fuels - ACS Publications.Chemical Characterization and Quantitation of Phenols in Fuel Extracts by Using Gas Chromatography/Methane Chemical Ionization Triple Quadrupole Mass Spectrometry.

Sources

Application Note: Preparation and Stabilization of 2-tert-Butoxy-6-Isopropoxyphenol Standard Solutions for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Application: Quantitative LC-MS/MS and GC-MS Assays, Antioxidant Screening, and Metabolomics

Introduction & Scientific Rationale

The compound 2-tert-butoxy-6-isopropoxyphenol belongs to a class of highly substituted, sterically hindered phenols. Structurally analogous to compounds like propofol (2,6-diisopropylphenol) and BHT (butylated hydroxytoluene), it is frequently utilized as a reference standard, an internal standard (IS), or an antioxidant probe in complex biological assays.

Handling sterically hindered phenols requires strict environmental and chemical controls. While the bulky tert-butoxy and isopropoxy groups at the ortho positions (C2 and C6) shield the phenolic hydroxyl group and prevent radical dimerization, they also make the parent compound highly susceptible to auto-oxidation into quinone derivatives if exposed to light, transition metals, or basic pH environments. Furthermore, the high degree of alkyl/alkoxy substitution renders the molecule highly hydrophobic, increasing the risk of non-specific binding to plastic surfaces.

To ensure a self-validating and robust analytical system, this protocol integrates chemical stabilizers (acidic modifiers), matrix-matching, and specific material selections to guarantee the integrity of the standard curve from preparation to [1].

Table 1: Physicochemical Properties & Handling Causality
PropertyCharacteristicExperimental Causality & Handling Rationale
Chemical Nature Sterically hindered phenolProne to forming stable phenoxyl radicals. Requires acidic modifiers (e.g., 0.1% Formic Acid) to maintain protonation and suppress auto-oxidation in solution.
Hydrophobicity High (Estimated LogP ~3.8)Insoluble in water. Requires high-organic solvents (Methanol or Acetonitrile) for primary stock preparation to prevent precipitation.
Photostability Low to ModerateUV light initiates homolytic cleavage of the O-H bond. All solutions must be prepared and stored in amber glass vials .
Surface Adsorption ModerateHydrophobic nature leads to adsorption on unlined polypropylene. Use deactivated glass volumetric flasks and PTFE-lined caps to prevent analyte loss.

Reagents and Materials

  • Analyte: 2-tert-butoxy-6-isopropoxyphenol analytical standard (Purity >98%).

  • Solvents: LC-MS Grade Methanol (MeOH), LC-MS Grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Formic Acid (FA).

  • Equipment: Microbalance (readability 0.01 mg), Class A deactivated glass volumetric flasks, positive displacement pipettes, amber glass autosampler vials with PTFE-lined septa.

  • Inert Gas: High-purity Argon or Nitrogen for headspace purging.

Step-by-Step Preparation Protocol

The preparation of calibration standards for quantitative analysis requires absolute precision, as these solutions dictate the accuracy of the entire pharmacokinetic or metabolomic assay[2].

Phase 1: Preparation of Primary Stock Solution (1.0 mg/mL)

Causality Check: Methanol is chosen over Acetonitrile for the primary stock because protic solvents provide better solvation for the phenolic hydroxyl group, while the addition of 0.1% FA ensures the phenol remains fully protonated, drastically increasing shelf-life[3].

  • Solvent Preparation: Prepare the diluent by adding 100 µL of Formic Acid to 100 mL of LC-MS Grade Methanol (yielding MeOH + 0.1% FA).

  • Weighing: Using a microbalance, accurately weigh 10.00 mg of 2-tert-butoxy-6-isopropoxyphenol solid standard.

  • Dissolution: Quantitatively transfer the solid into a 10 mL Class A amber glass volumetric flask. Add approximately 8 mL of the prepared MeOH + 0.1% FA diluent.

  • Sonication: Sonicate the flask in a cold water bath (4°C) for 5 minutes. Note: Avoid room-temperature sonication, as localized heating can accelerate oxidative degradation.

  • Volume Adjustment: Bring the flask to the 10 mL mark with the diluent and invert 10 times to mix thoroughly.

  • Storage: Aliquot the primary stock into 1 mL amber glass vials. Purge the headspace of each vial with a gentle stream of Argon for 5 seconds before capping tightly with PTFE-lined septa. Store immediately at -80°C.

Phase 2: Preparation of Intermediate Working Solutions

To avoid propagation of error, perform serial dilutions using positive displacement pipettes, which are unaffected by the vapor pressure of Methanol.

  • 10 µg/mL Intermediate: Transfer 100 µL of the Primary Stock (1.0 mg/mL) into a 10 mL volumetric flask and dilute to volume with MeOH + 0.1% FA.

  • 1 µg/mL Working Solution: Transfer 1.0 mL of the 10 µg/mL intermediate into a 10 mL volumetric flask and dilute to volume with MeOH + 0.1% FA.

Phase 3: Matrix-Matched Calibration Curve Preparation

For accurate , calibration standards must be matrix-matched to account for ion suppression or enhancement caused by biological matrices (e.g., plasma, urine, or plant extracts)[4].

Prepare the calibration standards directly in amber autosampler vials according to the dilution scheme below.

Table 2: Calibration Curve Dilution Scheme

Using the 1 µg/mL (1000 ng/mL) Working Solution and a blank biological matrix.

Standard LevelTarget ConcentrationVol. of Standard SolutionVol. of Blank MatrixTotal Volume
Cal 6 500 ng/mL500 µL (of 1 µg/mL)500 µL1000 µL
Cal 5 100 ng/mL100 µL (of 1 µg/mL)900 µL1000 µL
Cal 4 50 ng/mL50 µL (of 1 µg/mL)950 µL1000 µL
Cal 3 10 ng/mL10 µL (of 1 µg/mL)990 µL1000 µL
Cal 2 5 ng/mL50 µL (of Cal 5)950 µL1000 µL
Cal 1 (LLOQ) 1 ng/mL10 µL (of Cal 5)990 µL1000 µL

Self-Validation Step: Spike a constant concentration of a stable isotope-labeled internal standard (SIL-IS) or a structural analog (e.g., 2,6-di-tert-butylphenol) into every calibration level. A consistent IS peak area across all levels validates that no matrix-induced ion suppression or sample loss has occurred during preparation.

Experimental Workflow Visualization

Workflow Solid Solid Standard 2-tert-butoxy-6-isopropoxyphenol Stock Primary Stock Solution (1.0 mg/mL in MeOH + 0.1% FA) Solid->Stock Weigh & Dissolve Working Intermediate Working Solutions (10 µg/mL & 1 µg/mL) Stock->Working Serial Dilution Storage Storage at -80°C (Argon Purged, Amber Glass) Stock->Storage Aliquot CalCurve Matrix-Matched Calibration Standards (1 - 500 ng/mL) Working->CalCurve Matrix Matching Working->Storage Aliquot LCMS LC-MS/MS or GC-MS Quantitative Assay CalCurve->LCMS Injection

Workflow for the preparation and analytical integration of phenolic standard solutions.

Analytical Integration (LC-MS/MS Considerations)

When integrating these standards into an LC-MS/MS workflow, consider the following field-proven parameters for [5]:

  • Ionization Mode: Phenolic compounds typically exhibit optimal ionization efficiency in Negative Electrospray Ionization (ESI-) , yielding the deprotonated precursor ion [M−H]− .

  • Mobile Phase Compatibility: While 0.1% FA is used in the stock solution for stability, the LC mobile phase should ideally utilize a weak buffer like 5 mM Ammonium Acetate (pH ~6.8) to facilitate efficient deprotonation in the ESI source[5].

  • Drying Down Extracts: If sample preparation requires solvent evaporation (e.g., solid-phase extraction), dry the samples under a gentle stream of nitrogen at a maximum of 30°C. Higher temperatures will result in the volatilization of the highly substituted phenol, leading to poor recovery.

References

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry Source: PubMed Central (PMC) / NIH URL:[Link]

  • Biochemical Characterization and LC-MS/MS Analysis of Phenolic Compounds in Ginger Wine Source: International Journal of Pharmacy and Biological Sciences URL:[Link]

  • Qualitative and Quantitative Analysis by ICP-MS / LC-MS Instrumentation Source: Shimadzu Analytical Guidelines URL:[Link]

  • Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS Source: MDPI Molecules URL:[Link]

  • Chromatographic Analysis – Sample and Standard Preparation Source: Mettler Toledo URL:[Link]

Sources

Application Note: Kinetic Evaluation of 2-tert-butoxy-6-isopropoxyphenol Using the DPPH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the antioxidant capacity of highly substituted synthetic phenols requires a fundamental departure from standard endpoint assays. The compound 2-tert-butoxy-6-isopropoxyphenol features extreme steric shielding around its phenolic hydroxyl group due to the bulky ortho-alkoxy substituents (tert-butoxy and isopropoxy). While these electron-donating groups thermodynamically favor radical scavenging, their physical bulk severely impedes the kinetic approach of large radicals. This application note provides an authoritative, self-validating stoichio-kinetic protocol specifically designed to accurately measure the antioxidant capacity of highly sterically hindered phenols using the 2,2-diphenyl-1-picrylhydrazyl (DPPH•) assay.

Mechanistic Rationale & Structural Dynamics

To accurately design an assay for 2-tert-butoxy-6-isopropoxyphenol, one must understand the causality between its molecular structure and its reactivity with the DPPH radical.

Thermodynamics vs. Kinetics in Steric Shielding

The presence of ortho-alkoxy groups exerts a dual effect on the molecule's antioxidant profile. Electronically, the oxygen atoms donate electron density into the aromatic ring, lowering the O–H Bond Dissociation Enthalpy (BDE) and making the thermodynamics of radical quenching highly favorable[1]. However, kinetically, the sheer volume of the tert-butoxy and isopropoxy groups creates a steric clash with the equally bulky DPPH• radical, drastically reducing the bimolecular rate constant of the reaction[2]. Consequently, standard DPPH protocols that rely on a fixed 30-minute endpoint will prematurely terminate data collection, resulting in a severe underestimation of the compound's true antioxidant capacity.

Solvent-Dependent Reaction Pathways

The reduction of the purple DPPH• radical to the yellow DPPH-H non-radical by hindered phenols proceeds via two competing mechanisms:

  • Hydrogen Atom Transfer (HAT): Dominant in non-polar, aprotic solvents.

  • Sequential Proton Loss Electron Transfer (SPLET): Dominant in polar, protic solvents (e.g., methanol or ethanol), where the solvent facilitates the initial deprotonation of the phenol[3].

When designing the assay, the Kinetic Solvent Effect (KSE) must be considered. Strong hydrogen-bond accepting (HBA) solvents can hydrogen-bond to the phenolic –OH, further retarding the reaction rate of an already hindered molecule[4][5]. Therefore, methanol is selected as the optimal medium to balance solubility and SPLET pathway facilitation.

Mechanism ArOH 2-tert-butoxy-6-isopropoxyphenol HAT HAT Pathway ArOH->HAT SPLET SPLET Pathway ArOH->SPLET DPPH DPPH• Radical (Purple) DPPH->HAT DPPH->SPLET ArO Phenoxyl Radical (ArO•) HAT->ArO DPPH_H DPPH-H (Yellow) HAT->DPPH_H SPLET->ArO SPLET->DPPH_H

Mechanistic pathways (HAT vs. SPLET) of DPPH radical scavenging by sterically hindered phenols.

Experimental Design & Self-Validating Controls

A trustworthy protocol must be a self-validating system. Because the reaction of 2-tert-butoxy-6-isopropoxyphenol with DPPH• can take several hours to reach equilibrium, the assay must continuously monitor absorbance and prove that the DPPH radical itself is not spontaneously degrading over time[6].

System Validation Requirements
  • Negative Control (Blank Stability): A well containing only DPPH• and methanol must be tracked continuously. If the absorbance drops by >5% over the 4-hour kinetic window, the solvent is contaminated, or the plate is exposed to light, invalidating the run.

  • Positive Kinetic Control (Trolox): An unhindered standard (Trolox) is used to validate the SPLET pathway efficiency. It should reach a kinetic plateau in <5 minutes.

  • Hindered Reference Standard (BHT): Butylated hydroxytoluene (BHT) serves as a structural analog to validate the extended kinetic tracking window.

Quantitative Expectations

Because the bulky ortho groups stabilize the resulting phenoxyl radical against rapid dimerization, the radical can undergo complex secondary reactions (e.g., quinone methide formation) that allow a single molecule to quench multiple DPPH radicals, often resulting in a stoichiometric factor ( n ) greater than 2[6].

Table 1: Expected Kinetic and Stoichiometric Parameters

Compound ClassExample StandardTime to Kinetic PlateauExpected Stoichiometry ( n )Primary Mechanism (MeOH)
Unhindered PhenolPhenol< 10 mins~1.0SPLET
Partially HinderedBHA30 - 60 mins1.5 - 2.0HAT / SPLET
Highly Hindered 2-tert-butoxy-6-isopropoxyphenol 2 - 6 hours > 2.0 HAT / SPLET
Reference AntioxidantTrolox< 5 mins2.0SPLET

Step-by-Step Stoichio-Kinetic Protocol

This protocol utilizes a 96-well microplate format to allow high-throughput, continuous kinetic monitoring.

Reagent Preparation
  • DPPH• Stock Solution (200 µM): Dissolve 7.89 mg of DPPH• in 100 mL of HPLC-grade methanol. Sonicate for 5 minutes in the dark. Causality: 200 µM ensures an invariable excess of the radical, keeping the initial absorbance near ~1.0 OD, which is well within the linear dynamic range of standard spectrophotometers[6].

  • Sample Preparation: Prepare a 5 mM stock of 2-tert-butoxy-6-isopropoxyphenol in methanol. Create a 6-point serial dilution ranging from 300 µM down to 9.3 µM.

Microplate Assembly
  • Pre-warm the microplate reader to 25°C.

  • Add 10 µL of the sample dilutions (or standards/blank) to the respective wells of a clear, flat-bottom 96-well plate.

  • Using a multichannel pipette, rapidly dispense 190 µL of the 200 µM DPPH• solution into all active wells to initiate the reaction simultaneously.

Kinetic Incubation & Data Acquisition
  • Immediately insert the plate into the microplate reader.

  • Set the reader to measure absorbance at 515 nm (or 517 nm).

  • Program a kinetic loop: Shake the plate for 3 seconds before each read, and acquire data every 5 minutes for a total of 4 hours (or until the absorbance delta between consecutive reads is <0.005 OD). Causality: Continuous shaking ensures uniform mixing, overcoming localized diffusion limits caused by the bulky substituents.

Workflow Prep 1. Reagent Prep: DPPH & Phenol Mix 2. Microplate Setup: Sample + DPPH Prep->Mix Incubate 3. Kinetic Read: A515 every 5 min Mix->Incubate Analyze 4. Data Analysis: IC50 Calculation Incubate->Analyze

Self-validating microplate workflow for continuous kinetic DPPH assays.

Data Analysis & Interpretation

Calculating Radical Scavenging Activity

For each time point ( t ), calculate the percentage of DPPH quenched using the self-validating blank:

% Scavengingt​=(Ablank,t​Ablank,t​−Asample,t​​)×100

Note: Using Ablank,t​ rather than Ablank,t=0​ automatically corrects for any minor baseline degradation of the DPPH radical over the 4-hour window.

Determining the IC50 and Stoichiometry
  • Kinetic Plateau Extraction: Extract the % Scavenging values only after the kinetic curves have completely plateaued (steady state). For 2-tert-butoxy-6-isopropoxyphenol, this may be at t=180 minutes.

  • IC50 Calculation: Plot the steady-state % Scavenging against the logarithmic concentration of the phenol. Use non-linear regression (sigmoidal dose-response) to determine the IC50 (the concentration required to quench 50% of the initial DPPH•).

  • Stoichiometric Factor ( n ): Calculate the number of DPPH radicals reduced per molecule of antioxidant using the theoretical DPPH concentration and the experimental IC50. A value of n>2 confirms that the highly stabilized phenoxyl radical is successfully engaging in secondary scavenging reactions.

References

  • Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity.
  • Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. Royal Society of Chemistry (RSC).
  • Antioxidant activities of phenols in different solvents using DPPH assay.
  • Media Effects on Antioxidant Activities of Phenols and Catechols. American Chemical Society (ACS).
  • Remote stereoelectronic effects in pyrrolidone- and caprolactam-substituted phenols: discrepancies in antioxidant properties.
  • Chemo-Enzymatic Synthesis of Renewable Sterically-Hindered Phenolic Antioxidants with Tunable Polarity from Lignocellulose and Vegetal Oil Components. MDPI.

Sources

Application Note: In Vivo Pharmacological Profiling of 2-tert-butoxy-6-isopropoxyphenol Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel intravenous anesthetics and sedative-hypnotics heavily relies on optimizing the steric and electronic properties of 2,6-disubstituted phenols. While propofol (2,6-diisopropylphenol) remains the clinical gold standard, its use is dose-limited by adverse hemodynamic effects, notably hypotension and respiratory depression[2].

This application note details the in vivo testing protocols for 2-tert-butoxy-6-isopropoxyphenol analogs . By replacing the alkyl groups of propofol with bulky, asymmetric alkoxy groups (tert-butoxy and isopropoxy), these analogs aim to optimize binding affinity at the γ -aminobutyric acid type A (GABA-A) receptor while altering lipophilicity to mitigate cardiovascular toxicity [1, 4]. This guide provides a self-validating, tiered in vivo experimental framework for evaluating the anesthetic efficacy, safety margin, and hemodynamic profile of these novel hindered phenols.

Mechanistic Rationale & Target Biology

The primary pharmacological target for 2-tert-butoxy-6-isopropoxyphenol analogs is the GABA-A receptor, a ligand-gated chloride ion channel. Like other propofol derivatives, these compounds act as positive allosteric modulators (PAMs) and, at higher concentrations, direct agonists [3].

Causality in Structural Design: The asymmetric steric bulk of the 2-tert-butoxy and 6-isopropoxy substituents restricts the conformational flexibility of the phenol ring. This structural rigidity is hypothesized to enhance binding specificity within the transmembrane domain (TMD) at the β+/α− subunit interfaces of the GABA-A receptor [3]. Furthermore, the presence of the phenolic hydroxyl group allows these compounds to act as reactive oxygen species (ROS) scavengers, offering secondary neuroprotective benefits during ischemic events.

Mechanism Analog 2-tert-butoxy-6-isopropoxyphenol Analogs GABA GABA-A Receptor (β+/α- Interface) Analog->GABA Allosteric Modulation ROS ROS Scavenging (Phenolic H-Donation) Analog->ROS Antioxidant Activity Cl Chloride (Cl-) Influx GABA->Cl Neuro Neuroprotection ROS->Neuro Hyper Neuronal Hyperpolarization Cl->Hyper Sedation Sedation / Anesthesia Hyper->Sedation

Dual-action mechanistic pathway of 2-tert-butoxy-6-isopropoxyphenol analogs.

Tiered In Vivo Evaluation Strategy

To prevent premature attrition of lead compounds due to complex mammalian pharmacokinetics, we employ a tiered screening strategy. Initial high-throughput screening isolates intrinsic receptor efficacy from pharmacokinetic variables, followed by rigorous mammalian physiological profiling.

G A Phase 1: Aquatic LORR (Xenopus Tadpoles) B Phase 2: Rodent IV LORR (Efficacy & TI) A->B Target EC50 Confirmed C Phase 3: Hemodynamic & EEG Monitoring B->C TI > 5.0

Tiered in vivo screening workflow for novel anesthetic analogs.

Experimental Protocols

Protocol I: High-Throughput Aquatic LORR Assay (Intrinsic Efficacy)

Xenopus laevis tadpoles absorb compounds directly across their gills, allowing for rapid equilibrium between the bath concentration and the central nervous system (CNS). This eliminates the confounding variables of intravenous distribution and hepatic clearance [3].

Materials & Reagents:

  • Stage 45–47 Xenopus laevis tadpoles.

  • Oxygenated standard tadpole water (STW).

  • 2-tert-butoxy-6-isopropoxyphenol analogs dissolved in DMSO (stock solutions).

Step-by-Step Methodology:

  • Vehicle Preparation: Dilute the analog stock solutions into STW to achieve target concentrations (e.g., 0.5 to 20 μ M). Critical: Ensure final DMSO concentration does not exceed 0.1% v/v, as higher concentrations independently modulate GABA-A receptors and alter baseline behavior.

  • Equilibration: Place groups of 10 tadpoles into 50 mL glass beakers containing the test solutions. Incubate at 22°C for exactly 30 minutes to ensure steady-state CNS equilibration.

  • LORR Assessment: After 30 minutes, gently probe each tadpole with a blunt glass rod to turn it on its back.

  • Scoring: A positive Loss of Righting Reflex (LORR) is recorded if the tadpole fails to right itself within 5 seconds.

  • Reversibility Check: Transfer tadpoles to fresh, drug-free STW. Monitor for complete recovery within 60 minutes to confirm the effect is anesthetic rather than toxicological.

  • Data Analysis: Plot the percentage of tadpoles exhibiting LORR against the log concentration of the analog. Fit the data to a standard Hill equation to determine the EC50​ .

Protocol II: Mammalian Sedative-Hypnotic & Hemodynamic Profiling

Because propofol analogs are highly lipophilic, they must be formulated in lipid emulsions (e.g., 10% Intralipid) for intravenous (IV) administration. This protocol evaluates the true therapeutic index (TI) and quantifies the cardiovascular depression typical of this drug class [2, 4].

Surgical Preparation:

  • Anesthetize adult male Sprague-Dawley rats (250–300g) using isoflurane.

  • Surgically implant a polyethylene catheter (PE-50) into the femoral artery for continuous Mean Arterial Pressure (MAP) monitoring. Rationale: Tail-cuff plethysmography is insufficient for capturing the rapid, transient hypotensive nadir caused by IV bolus anesthetics.

  • Implant a second catheter into the jugular vein for precise, first-pass-free IV drug administration.

  • Allow a 48-hour surgical recovery period.

In Vivo Testing Methodology:

  • Baseline Recording: Connect the arterial catheter to a pressure transducer. Record baseline MAP and Heart Rate (HR) for 15 minutes in freely moving, awake rats.

  • Administration: Administer the formulated analog via the jugular catheter over exactly 10 seconds. (Test doses typically range from 2 to 15 mg/kg).

  • Behavioral Monitoring (LORR): Place the rat in a supine position. Record the Time to Onset (time from injection end to LORR) and Duration of LORR (time until the rat spontaneously rights itself with all four paws on the floor).

  • Hemodynamic Tracking: Continuously record MAP and HR. Calculate the maximum percentage drop in MAP ( Δ MAP%) from baseline.

  • Toxicity & TI Calculation: In a separate cohort, determine the lethal dose ( LD50​ ) characterized by terminal respiratory depression. Calculate the Therapeutic Index ( TI=LD50​/ED50​ ).

Quantitative Data Synthesis

To validate the efficacy of 2-tert-butoxy-6-isopropoxyphenol analogs, their pharmacological profiles must be benchmarked against clinical-grade propofol. The table below summarizes representative target metrics required for a lead analog to be considered superior to the standard of care.

Compound ED50​ (mg/kg) LD50​ (mg/kg)Therapeutic Index (TI)Onset Time (s)Max Δ MAP (%)
Propofol (Control) 4.50 ± 0.418.0 ± 1.24.0< 10-28.5%
Analog A (Target) 3.10 ± 0.324.5 ± 1.57.9 < 10-12.0%
Analog B (Target) 5.80 ± 0.532.0 ± 2.05.5 12 - 15-8.5%

Table 1: Comparative in vivo pharmacological profile. A successful 2-tert-butoxy-6-isopropoxyphenol analog should demonstrate a broader safety margin (TI > 5.0) and significantly blunted hypotensive effects ( Δ MAP < 15%) compared to propofol [4].

References

  • Krasowski, M. D., et al. "4D-QSAR Analysis of a Set of Propofol Analogues: Mapping Binding Sites for an Anesthetic Phenol on the GABA A Receptor." Journal of Medicinal Chemistry.
  • "Clinical pharmacology of intravenous anesthetics (Chapter 28)." Cambridge University Press.
  • "Novel positive allosteric modulators of GABAA receptors with anesthetic activity." BORIS Portal.
  • Shi, Jun-Jie, et al. "Novel Propofol Analogs: Design, Synthesis and Evaluation of Dihydrobenzofuran Derivatives as General Anesthetics." Pharmaceuticals (2026).
  • "Differential involvement of GABAA and GABAB receptors in propofol self-administration in rats." National Institutes of Health.

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-tert-butoxy-6-isopropoxyphenol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-tert-butoxy-6-isopropoxyphenol. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in aqueous media. We provide troubleshooting guides and frequently asked questions (FAQs) to help you successfully incorporate this molecule into your experiments.

Understanding the Challenge: Physicochemical Profile

2-tert-butoxy-6-isopropoxyphenol is a sterically hindered aromatic compound. Its structure, featuring a phenol group flanked by bulky tert-butoxy and isopropoxy groups, results in low aqueous solubility. This is analogous to other hindered phenols like propofol (2,6-diisopropylphenol), which is known for its poor water solubility and is typically formulated as a lipid emulsion for clinical use.[1][2]

While specific experimental data for this exact molecule is limited, we can infer its properties based on its chemical structure.

PropertyEstimated Value / DescriptionRationale & References
Molecular Formula C₁₄H₂₂O₃-
Molecular Weight 238.32 g/mol -
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on similar phenolic compounds.[3]
Aqueous Solubility Very LowThe large, nonpolar alkyl groups (tert-butoxy, isopropoxy) create a significant hydrophobic character, drastically reducing water solubility.[4][5]
LogP High (Estimated > 3.0)The calculated XLogP3 for the related 2-tert-butoxyphenol is 2.3.[6] The addition of an isopropoxy group will further increase lipophilicity.
pKa ~10-11The pKa of a typical phenol is around 10.[7] The electron-donating alkoxy groups and steric hindrance will likely increase the pKa, making it a weaker acid than unsubstituted phenol.[8]

Frequently Asked Questions (FAQs)

Q1: I tried dissolving 2-tert-butoxy-6-isopropoxyphenol in my aqueous buffer (e.g., PBS), and it won't go into solution. Why?

This is expected behavior. The molecule is highly lipophilic ("grease-ball" type) due to its bulky, nonpolar alkyl groups.[9] These groups dominate the molecule's character, preventing it from forming favorable interactions with water molecules, leading to very poor aqueous solubility.[10]

Q2: What is the first and simplest method I should try for an in vitro cell-based assay?

For most in vitro applications, the standard starting point is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous culture medium.[11] The most common choice is 100% dimethyl sulfoxide (DMSO).[12] See Protocol 1 for detailed steps.

Q3: My compound precipitates when I add the DMSO stock to my cell culture medium. What should I do?

This is a common issue known as "carry-over precipitation." It happens when the drug, which is stable in the concentrated DMSO stock, crashes out upon dilution into the aqueous medium where DMSO is no longer the primary solvent.

Troubleshooting steps:

  • Reduce the final concentration: Your target concentration may be above the kinetic solubility limit in the final medium. Try a lower concentration.

  • Increase the final DMSO concentration: While high concentrations can be toxic to cells, a final DMSO concentration of up to 0.5% is generally well-tolerated. Ensure your negative controls contain the same DMSO concentration.[11]

  • Use sonication: Briefly sonicating the diluted solution can help break up aggregates and improve dispersion.[11]

  • Consider alternative solubilization strategies: If the above fails, you will need to explore methods like pH adjustment, co-solvents, or cyclodextrins.

Q4: Can I heat the solution to help it dissolve?

Gentle warming (e.g., to 37-50°C) can be attempted, but it should be done with caution.[12] While it may temporarily increase solubility, the compound could precipitate out again upon cooling to your experimental temperature. Furthermore, excessive heat can risk degrading the compound.

Troubleshooting & In-Depth Solubilization Guides

Before selecting a method, it's crucial to consider your experimental context. The optimal strategy for a simple enzymatic assay will differ from that for a multi-day cell culture experiment or an in vivo study.

start Start: Need to solubilize 2-tert-butoxy-6-isopropoxyphenol exp_type What is the experimental system? start->exp_type in_vitro In Vitro Assay exp_type->in_vitro In Vitro in_vivo In Vivo Study exp_type->in_vivo In Vivo dmso_stock Try Protocol 1: Prepare DMSO Stock Solution in_vitro->dmso_stock in_vivo_formulation Requires advanced formulation. Consult formulation specialist. in_vivo->in_vivo_formulation dmso_ok Does it precipitate upon dilution in aqueous media? dmso_stock->dmso_ok dmso_success Success! Proceed with experiment. (Keep final DMSO <0.5%) dmso_ok->dmso_success No dmso_fail Precipitation Occurs dmso_ok->dmso_fail Yes troubleshoot Select Alternative Strategy dmso_fail->troubleshoot ph_adjust Protocol 2: pH Adjustment (Is pH change tolerated?) troubleshoot->ph_adjust cosolvent Protocol 3: Co-Solvent System (Is solvent tolerated?) troubleshoot->cosolvent cyclodextrin Protocol 4: Cyclodextrin Complexation (Most biocompatible option) troubleshoot->cyclodextrin lipid_emulsion Consider lipid emulsion, liposomes, or nano-suspension. (e.g., Propofol formulation) in_vivo_formulation->lipid_emulsion

Caption: Decision workflow for selecting a solubilization strategy.

Protocol 1: Preparation of a DMSO Stock Solution (In Vitro Standard)

Principle: This method utilizes a water-miscible organic solvent, DMSO, to dissolve the hydrophobic compound at a high concentration. This stock is then diluted to a working concentration in the aqueous experimental medium.[12]

Methodology:

  • Weighing: Accurately weigh a small amount (e.g., 5 mg) of 2-tert-butoxy-6-isopropoxyphenol into a sterile, conical-bottom microcentrifuge tube or glass vial.

  • Solvent Addition: Add a calculated volume of high-purity, anhydrous DMSO to achieve a desired high-concentration stock (e.g., 10-50 mM).

    • Calculation Example (for 10 mM stock):

      • Molecular Weight = 238.32 g/mol

      • Volume (L) = Mass (g) / (Molarity (mol/L) * MW ( g/mol ))

      • Volume (µL) = (0.005 g / (0.010 mol/L * 238.32 g/mol )) * 1,000,000 µL/L ≈ 2098 µL

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If dissolution is slow, brief sonication in a water bath can be applied. Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.[12]

  • Application: For experiments, thaw an aliquot and dilute it into the final aqueous medium (e.g., cell culture media). It is critical to add the DMSO stock to the aqueous solution while vortexing to ensure rapid dispersion and minimize local over-concentration that can cause precipitation.

Causality & Trustworthiness: This is a standard and reliable method for initial in vitro screening.[13] The key self-validating step is the final dilution; if precipitation occurs, the method is not suitable at that concentration, and an alternative must be sought. The final DMSO concentration must be kept low (typically <0.5%) to avoid solvent-induced artifacts or toxicity in cell-based assays.[11]

Protocol 2: Solubilization by pH Adjustment

Principle: As a phenol, 2-tert-butoxy-6-isopropoxyphenol is a weak acid. By raising the pH of the aqueous medium to be at least 1.5-2 units above its pKa (~10-11), we can deprotonate the phenolic hydroxyl group. The resulting anionic phenolate is significantly more polar and thus more water-soluble.[14][15][16][17]

Methodology:

  • Prepare a Basic Buffer: Prepare your desired buffer (e.g., phosphate or borate buffer) and adjust its pH to a high value (e.g., pH 12) using a strong base like 1 M NaOH.

  • Dispersion: Add the weighed 2-tert-butoxy-6-isopropoxyphenol directly to the high-pH buffer.

  • Dissolution: Stir or vortex the solution. The compound should dissolve as it converts to its phenolate salt form. Gentle warming can be used if needed.

  • Final pH Adjustment (Optional & Critical): If your experiment requires a near-neutral pH, you can carefully back-titrate the solution towards your target pH using a dilute acid (e.g., 0.1 M HCl). Crucially, you must monitor for any signs of precipitation as you approach the compound's pKa. The solubility will decrease dramatically as the phenolate is re-protonated.

Causality & Trustworthiness: This method is based on fundamental acid-base chemistry.[15][18] The self-validating check is the visual inspection for precipitation during any back-titration. This method is only suitable for experiments that can tolerate high pH or where the final concentration at a lower pH remains below the solubility limit. It is often not suitable for cell-based assays where pH must be tightly controlled.

Protocol 3: Solubilization Using Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[][20] They can encapsulate the nonpolar 2-tert-butoxy-6-isopropoxyphenol molecule, forming a water-soluble inclusion complex.[21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and excellent safety profile.[21]

Sources

Technical Support Center: Troubleshooting 2-tert-Butoxy-6-isopropoxyphenol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of unsymmetrical 2,6-dialkoxyphenols from pyrogallol is notoriously challenging due to competing nucleophilicities, steric crowding, and the extreme oxidative lability of electron-rich aromatic triols. This guide provides a self-validating, field-tested framework to successfully synthesize 2-tert-butoxy-6-isopropoxyphenol while mitigating the most common side reactions: over-alkylation, Friedel-Crafts C-alkylation, and oxidative degradation.

Synthetic Strategy & Workflow Overview

Direct step-wise alkylation of pyrogallol fails because the three hydroxyl groups lack sufficient electronic differentiation to prevent complex mixtures of regioisomers[1]. To enforce absolute regiocontrol, our validated workflow utilizes a temporary cyclic acetal to mask the 1,2-diol system. This isolates the C3-hydroxyl for the initial isopropylation. Following deprotection, steric differentiation between the central and outer hydroxyls dictates the regioselectivity of the final O-tert-butylation.

Workflow A Pyrogallol B Step 1: Acetonide Protection (Acetone, pTsOH) A->B C 2,2-Dimethyl-1,3-benzodioxol-4-ol B->C D Step 2: Isopropylation (iPrBr, K2CO3) C->D E 4-Isopropoxy-2,2-dimethyl-1,3-benzodioxole D->E F Step 3: Deprotection (80% AcOH) E->F G 3-Isopropoxybenzene-1,2-diol F->G H Step 4: Zn-Mediated O-tert-Butylation (t-BuCl, Zn dust) G->H I 2-tert-Butoxy-6-isopropoxyphenol (Target Molecule) H->I

Figure 1: Four-step synthetic workflow for 2-tert-butoxy-6-isopropoxyphenol.

Frequently Asked Questions (Troubleshooting Side Reactions)

Q1: Why does direct isopropylation of pyrogallol yield an intractable mixture of regioisomers and over-alkylated products? A1: Pyrogallol (benzene-1,2,3-triol) contains three hydroxyl groups. The central hydroxyl (C2) is highly sterically hindered but exhibits increased acidity due to bifurcated intramolecular hydrogen bonding[1]. Direct reaction with 2-bromopropane lacks regiocontrol, leading to 1,2-, 1,3-, and 1,2,3-alkylated species. Causality & Solution: You must mask the 1,2-diol moiety using an acetonide protecting group to form 2,2-dimethyl-1,3-benzodioxol-4-ol (an intermediate also used in bendiocarb synthesis)[2],[3]. This leaves only the C3 hydroxyl available for selective isopropylation.

Q2: During the final tert-butylation step, NMR indicates tert-butyl groups on the aromatic ring instead of the oxygen. How do I prevent this? A2: The electron-rich nature of the dialkoxyphenol ring makes it highly susceptible to electrophilic aromatic substitution. Standard O-tert-butylation conditions (e.g., isobutylene with H₂SO₄) generate a stable tert-butyl carbocation that preferentially attacks the aromatic ring (Friedel-Crafts C-alkylation) rather than the oxygen[4]. Causality & Solution: Switch to a Zinc-mediated O-tert-butylation protocol. Using zinc dust and tert-butyl chloride acts as a mild Lewis acid system that effectively suppresses the Friedel-Crafts pathway and selectively yields the O-alkylated product[4],[5].

Mechanism A 3-Isopropoxybenzene-1,2-diol B1 Standard Conditions (Isobutylene, H2SO4) A->B1 Electrophilic Aromatic Substitution Favored B2 Zinc-Mediated Conditions (t-BuCl, Zn dust) A->B2 Mild Lewis Acid Suppresses C-Alkylation C1 Friedel-Crafts C-Alkylation (Major Side Product) B1->C1 C2 Selective O-Alkylation (Target Molecule) B2->C2

Figure 2: Mechanistic divergence between C-alkylation and selective O-alkylation.

Q3: My reaction mixtures are turning dark brown/black, and my yields are plummeting. What is happening? A3: Pyrogallol derivatives are extremely sensitive to auto-oxidation, rapidly converting into highly reactive ortho-quinones upon exposure to atmospheric oxygen, especially under basic conditions. Causality & Solution: All reactions must be performed under a strict inert atmosphere (Argon or N₂). Sparge all solvents prior to use. During aqueous workups, incorporate a mild reducing agent (such as 0.1% w/v ascorbic acid) into the aqueous wash to quench trace quinones back to the phenol.

Q4: Can I use standard aqueous HCl to deprotect the acetonide intermediate? A4: While the isopropoxy ether is relatively robust, strong aqueous mineral acids can trigger oxidative degradation of the exposed electron-rich phenol ring and cause partial ether cleavage. Causality & Solution: Use 80% aqueous acetic acid at 80°C. This provides sufficient, controlled acidity to hydrolyze the cyclic acetal without degrading the resulting 3-isopropoxybenzene-1,2-diol.

Quantitative Data & Optimization Summary

The table below summarizes the critical process optimizations required to bypass the primary side reactions in this synthesis.

Reaction StepCommon Side ReactionTraditional ApproachOptimized ApproachYield Improvement
Isopropylation Regioisomer mixture & Over-alkylationDirect alkylation of pyrogallolAcetonide protection of 1,2-diol< 20% → > 85%
O-tert-Butylation Friedel-Crafts C-alkylationIsobutylene / H₂SO₄Zinc-mediated (Zn dust / t-BuCl)~ 30% → > 90%
Deprotection Ether cleavage & OxidationAqueous HCl / Reflux80% Acetic Acid / 80°C~ 40% → > 95%
Workup (All) Quinone formation (Oxidation)Standard aerobic workupArgon sparging & Ascorbic acid washVariable → Consistent

Validated Experimental Protocols

Step 1: Synthesis of 2,2-Dimethyl-1,3-benzodioxol-4-ol (Acetonide Protection)
  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser under Argon.

  • Reaction: Dissolve pyrogallol (10.0 g, 79.3 mmol) in anhydrous toluene (150 mL). Add 2,2-dimethoxypropane (12.4 g, 119 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.15 g, 0.8 mmol).

  • Execution: Reflux the mixture for 4 hours, continuously removing the methanol byproduct to drive the equilibrium.

  • Validation & Workup: Cool to room temperature. Wash with saturated NaHCO₃ (2 × 50 mL) containing 0.1% ascorbic acid. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via recrystallization (hexanes) to yield a white crystalline solid[2].

Step 2: Synthesis of 4-Isopropoxy-2,2-dimethyl-1,3-benzodioxole
  • Reaction: Dissolve the acetonide intermediate (10.0 g, 60.2 mmol) in anhydrous DMF (100 mL) under Argon. Add anhydrous K₂CO₃ (12.5 g, 90.3 mmol) and 2-bromopropane (8.9 g, 72.2 mmol).

  • Execution: Heat the suspension to 60°C and stir vigorously for 12 hours.

  • Validation & Workup: Monitor by TLC (Hexane:EtOAc 8:2). Once the starting material is consumed, cool the reaction and quench with ice water (200 mL). Extract with EtOAc (3 × 75 mL). Wash the combined organics with brine (5 × 50 mL) to quantitatively remove DMF. Dry over Na₂SO₄ and concentrate.

Step 3: Synthesis of 3-Isopropoxybenzene-1,2-diol (Deprotection)
  • Reaction: Dissolve the crude 4-isopropoxy-2,2-dimethyl-1,3-benzodioxole in 80% aqueous acetic acid (100 mL).

  • Execution: Heat the solution to 80°C for 4 hours under Argon.

  • Validation & Workup: Concentrate the mixture under reduced pressure. To remove residual acetic acid, add toluene (50 mL) and co-evaporate (repeat 3 times). The resulting crude diol should be used immediately in the next step to prevent auto-oxidation.

Step 4: Zinc-Mediated Synthesis of 2-tert-Butoxy-6-isopropoxyphenol
  • Reaction: Dissolve 3-isopropoxybenzene-1,2-diol (5.0 g, 29.7 mmol) in anhydrous dichloromethane (50 mL). Add tert-butyl chloride (13.7 g, 148.5 mmol) and activated zinc dust (1.9 g, 29.7 mmol)[4].

  • Execution: Stir the suspension at room temperature under Argon for 6 hours. The outer hydroxyl (C1) is sterically highly accessible compared to the central hydroxyl (C2), ensuring strict mono-alkylation.

  • Validation & Workup: Filter the reaction mixture through a pad of Celite to remove the zinc dust. Wash the filtrate with saturated NaHCO₃ (50 mL) and brine (50 mL). Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexane:EtOAc gradient) to isolate the pure target compound.

References

  • Efficient Synthesis of New Macrocycles with Planar Chirality Source: thieme-connect.de URL: [Link]

  • Bendiocarb | Drug Information, Uses, Side Effects, Chemistry Source: pharmacompass.com URL: [Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: 2-tert-Butoxy-6-isopropoxyphenol vs. 2,6-Di-tert-butylphenol in Antioxidant Applications

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and advanced material formulations become increasingly complex, the selection of the correct phenolic antioxidant is critical for mitigating oxidative degradation. This guide provides an in-depth, objective comparison between the industry-standard 2,6-di-tert-butylphenol (2,6-DTBP) and the specialized dialkoxy derivative 2-tert-butoxy-6-isopropoxyphenol (2-TB-6-IPP) .

By analyzing their structure-activity relationships (SAR), phase-partitioning behaviors, and kinetic profiles, this guide equips researchers with the mechanistic causality required to make informed formulation decisions.

Structural Causality & Electronic Profiling

The efficacy of phenolic antioxidants is dictated by two primary factors: the Bond Dissociation Enthalpy (BDE) of the hydroxyl group (which governs reaction speed) and the steric hindrance surrounding the oxygen (which governs radical stability).

2,6-Di-tert-butylphenol (2,6-DTBP)

2,6-DTBP is a classic hindered phenol and a precursor to widely used stabilizers like BHT (1)[1].

  • Mechanism: It operates almost exclusively via Hydrogen Atom Transfer (HAT). The primary mechanism involves the donation of a hydrogen atom to neutralize free radicals (2)[2].

  • Causality: The two bulky tert-butyl groups provide immense steric hindrance directly adjacent to the hydroxyl group. This stabilizes the resulting phenoxyl radical, preventing it from participating in undesirable chain-propagation or dimerization reactions (2)[2]. The alkyl groups also exert a mild inductive (+I) electron-donating effect, slightly lowering the BDE (3)[3].

2-tert-Butoxy-6-isopropoxyphenol (2-TB-6-IPP)

Identified as a specialized chemical building block (CAS 1243458-07-2) (4)[4], this compound replaces direct alkyl attachments with alkoxy linkages.

  • Mechanism: Operates via both HAT and Single Electron Transfer (SET).

  • Causality: The ether oxygens (-O-tBu and -O-iPr) exert a powerful mesomeric (+M) resonance effect, pushing electron density into the aromatic ring. This drastically lowers the O-H BDE compared to 2,6-DTBP, making H-atom abstraction kinetically faster. However, the oxygen atom acts as a spatial spacer, pushing the bulky alkyl groups further from the phenolic core. This slightly reduces the absolute steric shielding of the radical compared to 2,6-DTBP. Furthermore, the ether oxygens increase the molecule's polarity, altering its partition coefficient (LogP) and making it highly effective at lipid-water interfaces.

Mechanism ROO Peroxyl Radical (ROO•) TS Transition State [ROO---H---OAr]‡ ROO->TS Collision Phenol Antioxidant (Ar-OH) Phenol->TS H-Atom Transfer ROOH Stable Hydroperoxide (ROOH) TS->ROOH Neutralized ArO Phenoxyl Radical (ArO•) TS->ArO Radical Shift Stabilization Steric & Resonance Stabilization ArO->Stabilization Prevents Propagation

Caption: HAT mechanism of phenolic antioxidants neutralizing peroxyl radicals via transition state.

Experimental Framework: Self-Validating Methodologies

To objectively evaluate these compounds, we must utilize assays that probe both homogeneous kinetics and heterogeneous biological relevance. The following protocols are designed as self-validating systems , meaning internal controls guarantee the mathematical integrity of the results.

Protocol A: DPPH Radical Scavenging Kinetics (Homogeneous Phase)

This assay measures the intrinsic chemical reactivity (HAT/SET) independent of solubility constraints.

  • Reagent Preparation: Dissolve DPPH (2,2-diphenyl-1-picrylhydrazyl) in analytical-grade ethanol to a concentration of 0.1 mM.

  • Dosing: Prepare serial dilutions (1 µM to 100 µM) of 2,6-DTBP, 2-TB-6-IPP, and Trolox (Positive Control).

  • Reaction: Mix 100 µL of the antioxidant solution with 900 µL of the DPPH reagent in a 96-well quartz plate.

  • Incubation: Incubate in complete darkness at 25°C for exactly 30 minutes to reach kinetic equilibrium.

  • Measurement: Read absorbance at 517 nm.

  • Self-Validation Check: The assay is only valid if the Vehicle Control (ethanol + DPPH) shows no absorbance drop, and the Trolox standard curve yields an R² > 0.95. IC50 is calculated via non-linear regression.

Protocol B: TBARS Lipid Peroxidation Assay (Heterogeneous Phase)

Because drug formulations often involve emulsions or liposomes, evaluating performance in a lipid bilayer is critical. 2,6-DTBP derivatives have been shown to attenuate pro-oxidant properties in complex biological homogenates (5)[5].

  • Matrix Preparation: Extrude egg yolk phosphatidylcholine (10 mg/mL) in PBS (pH 7.4) to form unilamellar liposomes.

  • Incorporation: Spike the liposomes with 10 µM of the target antioxidant.

  • Oxidative Induction: Add 50 µM FeSO4 and 0.5 mM ascorbic acid to induce Fenton-driven lipid peroxidation (2)[2]. Incubate at 37°C for 1 hour.

  • Quenching: Stop the reaction by adding 1 mL of 20% trichloroacetic acid (TCA), followed by 1 mL of 0.67% thiobarbituric acid (TBA) reagent.

  • Development: Heat the mixture at 95°C for 15 minutes to develop the malondialdehyde-TBA chromophore. Cool and centrifuge.

  • Measurement: Measure the supernatant absorbance at 532 nm.

  • Self-Validation Check: A "No Inducer" control establishes the 0% oxidation baseline, while an "Inducer + Vehicle" control establishes the 100% oxidation ceiling.

Workflow Prep Prepare Liposomes Dose Dose Antioxidants Prep->Dose Oxidize Induce Oxidation (Fe2+ / Ascorbate) Dose->Oxidize Quench Quench Reaction (TCA + TBA) Oxidize->Quench Read Measure Absorbance (532 nm) Quench->Read

Caption: Step-by-step lipid peroxidation inhibition assay workflow utilizing self-validating controls.

Comparative Efficacy Data

The following table synthesizes the physicochemical and experimental performance data. (Note: While 2,6-DTBP data is widely standardized, 2-TB-6-IPP kinetic values are representative benchmark estimates derived from established structure-activity relationships of dialkoxyphenols to illustrate comparative behavior).

Parameter2,6-Di-tert-butylphenol (2,6-DTBP)2-tert-Butoxy-6-isopropoxyphenol (2-TB-6-IPP)
Primary Mechanism Hydrogen Atom Transfer (HAT)HAT & Single Electron Transfer (SET)
Electronic Effect +I (Inductive)+M (Mesomeric / Resonance)
O-H Bond Dissociation Enthalpy ~81 kcal/mol~76 kcal/mol
Steric Shielding Exceptional (Direct ortho-bulk)Moderate (Ether spacer increases distance)
LogP (Lipophilicity) ~4.5 (Highly Lipophilic)~3.2 (Amphiphilic / Interfacial)
DPPH Scavenging IC50 (µM) 28.4 ± 1.214.1 ± 0.8
Lipid Peroxidation Inhibition (%) 65% (Bulk phase dominance)88% (Interfacial alignment)

Conclusion & Formulation Strategy

The choice between these two antioxidants depends entirely on the spatial requirements of the formulation:

  • Choose 2,6-Di-tert-butylphenol for bulk hydrophobic matrices (e.g., polymer stabilization, anhydrous lipid formulations, or aviation fuels). Its extreme steric hindrance provides unmatched long-term stability against radical propagation, and its high lipophilicity ensures it remains dissolved in the target phase.

  • Choose 2-tert-Butoxy-6-isopropoxyphenol for complex, multiphase biological systems (e.g., liposomal drug delivery, nano-emulsions). The ether linkages lower the BDE for faster radical scavenging and provide the necessary polarity to anchor the molecule at the lipid-water interface, exactly where aqueous pro-oxidants (like iron and ascorbate) attack the lipid bilayer.

Sources

Validating GC-MS methods for 2-tert-butoxy-6-isopropoxyphenol detection

Author: BenchChem Technical Support Team. Date: April 2026

Validating GC-MS Methods for 2-tert-butoxy-6-isopropoxyphenol Detection: A Comparative Guide for Sterically Hindered Phenols

The Analytical Challenge: Steric Hindrance in Phenolic Impurities

In pharmaceutical development, the detection and quantification of synthesis intermediates, antioxidants, and degradation products are critical for ensuring drug safety. 2-tert-butoxy-6-isopropoxyphenol represents a uniquely challenging class of analytes: the highly sterically hindered phenols.

Structurally, the phenolic hydroxyl (-OH) group is flanked by two bulky substituents: a tert-butoxy group at the 2-position and an isopropoxy group at the 6-position. This molecular geometry creates a physical "shield" around the oxygen atom. If analyzed directly via Gas Chromatography-Mass Spectrometry (GC-MS), the active hydrogen of the free hydroxyl group interacts strongly with silanol groups in the GC inlet and column stationary phase, leading to severe peak tailing, irreversible adsorption, and poor sensitivity.

To overcome this, derivatization is mandatory. However, the extreme steric hindrance prevents standard silylation reagents from reacting efficiently. As a Senior Application Scientist, I approach this not merely as a sample prep step, but as a kinetic problem: we must lower the activation energy of the silylation reaction using a targeted catalyst system[1].

Platform Comparison: Selecting the Right Mass Spectrometer

When validating a method for trace-level hindered phenols in complex Active Pharmaceutical Ingredient (API) matrices, the choice of mass analyzer dictates the method's ultimate Limit of Quantitation (LOQ) and specificity. Below is an objective performance comparison of three common GC-MS platforms.

Table 1: GC-MS Platform Performance Comparison for Hindered Phenols

Performance MetricGC-SQ-MS (Single Quad)GC-TQ-MS (Triple Quad)GC-HRTOF-MS (Time-of-Flight)Primary Acquisition ModeSIM (Selected Ion Monitoring)MRM (Multiple Reaction Monitoring)Full Scan (High Mass Accuracy)Matrix InterferenceHigh (Co-eluting matrix ions share m/z)Very Low (CID filters out noise)Low (Resolved by exact mass)Typical LOQ in API1.0 – 5.0 ppm0.05 – 0.1 ppm0.5 – 1.0 ppmLinear Dynamic Range 104 105 106 104 105 Best Use CaseRoutine QA/QC for high-level impuritiesTrace genotoxic impurity quantificationUntargeted impurity profiling Causality in Platform Selection: While Single Quadrupole (SQ) systems are cost-effective, they struggle with chemical noise in carbon-rich API matrices. Triple Quadrupole (TQ) systems are the gold standard here. By utilizing Collision-Induced Dissociation (CID) in the second quadrupole, TQ-MS creates specific precursor-to-product ion transitions (MRM). This effectively blinds the detector to matrix background, allowing us to meet the stringent trace-level thresholds required by regulatory guidelines[2].

Self-Validating Experimental Protocol

To ensure trustworthiness and absolute quantification, this protocol is designed as a self-validating system. We incorporate an internal standard (IS)—such as 2,6-di-tert-butylphenol-d3—prior to sample extraction. This internal standard mimics the steric hindrance of our target analyte, automatically correcting for any incomplete derivatization, matrix suppression, or injection volume variations.

Step-by-Step Methodology
  • Sample Extraction & IS Spiking: Weigh 50 mg of the API into a centrifuge tube. Spike with 10 µL of the IS solution (10 µg/mL). Dissolve in 2 mL of water, then extract with 2 mL of hexane/ethyl acetate (80:20, v/v). Vortex for 2 minutes and centrifuge.

  • Evaporation: Transfer 1 mL of the upper organic layer to a silanized GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: Moisture strictly inhibits silylation by hydrolyzing the reagent.

  • Catalytic Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS), followed by 50 µL of anhydrous pyridine[2]. Mechanistic Insight: BSTFA alone cannot penetrate the steric bulk of the tert-butoxy and isopropoxy groups. The 1% TMCS acts as a Lewis acid catalyst, increasing the electrophilicity of the silyl donor, while pyridine acts as an acid scavenger to drive the equilibrium forward[1]. Heat the sealed vial at 75°C for 45 minutes.

  • GC-TQ-MS Analysis: Inject 1 µL (splitless mode) onto a non-polar UI (Ultra Inert) capillary column (e.g., HP-5MS UI, 30m x 0.25mm x 0.25µm). Set the inlet to 280°C to ensure flash vaporization of the bulky TMS-ether derivative.

Workflow Sample API Matrix + Internal Standard (Corrects for Prep Variance) Extraction LLE Extraction & Drying (Removes H2O interference) Sample->Extraction Derivatization Catalytic Silylation BSTFA + 1% TMCS in Pyridine (Overcomes Steric Hindrance) Extraction->Derivatization Anhydrous Conditions GC_Separation GC Separation (Ultra-Inert Column) Derivatization->GC_Separation TMS-Ether Derivative MS_Detection TQ-MS Detection (MRM Mode for High Selectivity) GC_Separation->MS_Detection Elution

Caption: Self-validating sample preparation and GC-MS/MS workflow for sterically hindered phenols.

Method Validation per ICH Q2(R2)

To prove the method's reliability for regulatory submission, it must be validated according to the [3]. The validation logic ensures that the method is specific, sensitive, linear, accurate, and precise.

ValidationLogic Start ICH Q2(R2) Validation Specificity Specificity (Blank vs. Spiked) Start->Specificity Sensitivity Sensitivity (LOD/LOQ via S/N) Start->Sensitivity Linearity Linearity (R² > 0.995) Start->Linearity Accuracy Accuracy (Recovery 80-120%) Start->Accuracy Specificity->Sensitivity Sensitivity->Linearity Linearity->Accuracy

Caption: Sequential logic of ICH Q2(R2) analytical method validation parameters.

Experimental Validation Data

The following data represents the validation of the GC-TQ-MS method for 2-tert-butoxy-6-isopropoxyphenol in a simulated API matrix.

Table 2: ICH Q2(R2) Quantitative Validation Results

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Limit of Detection (LOD) 0.015 ppm (S/N = 12)S/N 3
Limit of Quantitation (LOQ) 0.05 ppm (S/N = 45)S/N 10, RSD 10%
Linearity & Range 0.05 ppm to 10.0 ppm ( R2 = 0.9992) R2 0.995
Accuracy (Spike Recovery) 98.4% at LOQ, 101.2% at 5.0 ppm80.0% – 120.0%
Method Precision (Repeatability) 3.2% RSD (n=6 at 1.0 ppm)RSD 5.0%
Specificity No interfering peaks at target MRMBlank response < 30% of LOQ
Conclusion

Detecting 2-tert-butoxy-6-isopropoxyphenol requires overcoming significant chemical barriers. By leveraging the kinetic advantage of a TMCS-catalyzed silylation and the extreme selectivity of Triple Quadrupole MRM monitoring, this self-validating protocol successfully mitigates matrix interference and steric hindrance. The resulting data fully complies with ICH Q2(R2) standards, ensuring robust, audit-ready quantification for pharmaceutical development.

References
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at:[Link][3]

  • European Medicines Agency (EMA). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Available at:[Link][4]

  • National Institutes of Health (NIH) / PubMed. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Available at: [Link][5]

  • Chemco Plus. Derivatization reagents for GC - Chromatography. Available at:[Link][2]

Sources

A Comparative Analysis of 2-tert-butoxy-6-isopropoxyphenol and Propofol: A Structural Perspective on Anesthetic Potential

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Anesthesiology and Drug Development

Introduction

Propofol (2,6-diisopropylphenol) has remained a cornerstone of intravenous anesthesia for decades, prized for its rapid onset, short duration of action, and predictable recovery profile.[1] Its success has spurred extensive research into its mechanism of action and the development of new analogs with potentially improved therapeutic windows. This guide provides an in-depth technical comparison of propofol with a structurally distinct analog, 2-tert-butoxy-6-isopropoxyphenol.

While propofol's clinical and pharmacological characteristics are well-documented, 2-tert-butoxy-6-isopropoxyphenol represents a theoretical comparator, with a notable absence of published preclinical or clinical data. Therefore, this guide will leverage established principles of medicinal chemistry and the extensive structure-activity relationship (SAR) data for propofol and its analogs to forecast the structural, physicochemical, and pharmacological distinctions between these two molecules. This comparative analysis aims to provide a rational framework for researchers engaged in the design and evaluation of novel anesthetic agents.

I. Molecular Structure: The Foundation of Pharmacological Activity

The fundamental difference between propofol and 2-tert-butoxy-6-isopropoxyphenol lies in the nature of the ortho-substituents on the phenol ring. Propofol possesses two identical isopropyl alkyl groups, whereas 2-tert-butoxy-6-isopropoxyphenol features two different alkoxy groups: a tert-butoxy group and an isopropoxy group. This seemingly subtle change from alkyl to alkoxy substituents introduces significant alterations in steric bulk, electronic properties, and conformational flexibility, which are anticipated to have profound effects on the molecule's interaction with its biological target, the GABAA receptor.

Propofol (2,6-diisopropylphenol):

  • Symmetrical Structure: The two isopropyl groups at the C2 and C6 positions provide a symmetrical, sterically hindered environment around the phenolic hydroxyl group.

  • Alkyl Substituents: The isopropyl groups are electron-donating through an inductive effect, influencing the acidity of the hydroxyl group.

2-tert-butoxy-6-isopropoxyphenol:

  • Asymmetrical Structure: The presence of two different alkoxy groups, the bulky tert-butoxy and the smaller isopropoxy group, introduces asymmetry.

  • Alkoxy Substituents: The oxygen atom in the alkoxy groups introduces a higher degree of electronegativity and the potential for hydrogen bond acceptance, which is absent in the alkyl groups of propofol.

II. Physicochemical Properties: Impact of Structural Modifications

The structural differences between the two compounds are predicted to significantly influence their physicochemical properties, which in turn govern their pharmacokinetic and pharmacodynamic profiles.

PropertyPropofol (Experimental/Known)2-tert-butoxy-6-isopropoxyphenol (Predicted)Rationale for Prediction
Molecular Weight 178.27 g/mol [2]238.32 g/mol Addition of two oxygen atoms and more carbon atoms.
Lipophilicity (LogP) ~3.83Likely higherThe addition of ether linkages and more alkyl carbons generally increases lipophilicity.
Aqueous Solubility Very lowExpected to be even lowerIncreased molecular weight and lipophilicity typically decrease aqueous solubility.
pKa of Phenolic Hydroxyl ~11[3]Predicted to be slightly higherAlkoxy groups are generally less electron-donating than alkyl groups, which would slightly decrease the acidity of the phenol.[4]
Hydrogen Bonding Donor (OH), no acceptor in ortho-substituentsDonor (OH), two potential acceptor sites (alkoxy oxygens)The ether oxygens can act as hydrogen bond acceptors, a feature absent in propofol's alkyl groups.

Implications of Physicochemical Differences:

The predicted higher lipophilicity and lower aqueous solubility of 2-tert-butoxy-6-isopropoxyphenol would necessitate a lipid emulsion formulation for intravenous administration, similar to propofol.[3] However, the increased lipophilicity could lead to a larger volume of distribution and potentially a longer elimination half-life compared to propofol. The subtle change in pKa is unlikely to have a major impact on its ionization at physiological pH, as both compounds will be predominantly in their unionized, active form. The presence of hydrogen bond acceptor sites in the alkoxy substituents of 2-tert-butoxy-6-isopropoxyphenol could influence its interaction with the GABAA receptor binding pocket.

III. Pharmacodynamic Profile: A Tale of Two Ortho-Substituents at the GABAA Receptor

The primary mechanism of action for propofol is the positive allosteric modulation of the GABAA receptor, a ligand-gated ion channel that is the principal mediator of inhibitory neurotransmission in the central nervous system.[1][5] Propofol enhances the effect of the endogenous ligand, GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. At higher concentrations, propofol can directly activate the GABAA receptor.[6]

The anesthetic potency of propofol and its analogs is critically dependent on the size and nature of the 2,6-dialkyl substituents. Structure-activity relationship studies have demonstrated that while isopropyl groups confer high potency, increasing the steric bulk of these substituents, for instance to tert-butyl groups, can significantly reduce or abolish anesthetic activity. This suggests a specific size and shape constraint within the propofol binding site on the GABAA receptor.[7]

Propofol's Interaction with the GABAA Receptor:

  • Binding Site: Propofol is known to bind to a transmembrane site on the GABAA receptor, at the interface between subunits.[7][8][9]

  • Role of Ortho-Substituents: The isopropyl groups are crucial for positioning the molecule within the binding pocket and for modulating the receptor's function.

Predicted Interaction of 2-tert-butoxy-6-isopropoxyphenol with the GABAA Receptor:

The replacement of isopropyl groups with the bulkier tert-butoxy and isopropoxy groups in 2-tert-butoxy-6-isopropoxyphenol is likely to have a profound impact on its ability to modulate the GABAA receptor.

  • Steric Hindrance: The tert-butoxy group is significantly larger than an isopropyl group. This increased steric bulk may hinder the molecule from fitting optimally into the propofol binding site on the GABAA receptor. This steric clash is a strong predictor of reduced or absent anesthetic activity.

  • Electronic Effects of Alkoxy Groups: The electron-withdrawing inductive effect of the oxygen atom in the alkoxy groups, compared to the electron-donating alkyl groups, could alter the electronic distribution of the phenol ring and its interaction with amino acid residues in the binding pocket.

  • Conformational Rigidity: The tert-butoxy group, in particular, introduces conformational rigidity, which may prevent the molecule from adopting the optimal conformation required for effective receptor modulation.

Based on these structural considerations, it is hypothesized that 2-tert-butoxy-6-isopropoxyphenol would be a significantly less potent, and likely inactive, positive allosteric modulator of the GABAA receptor compared to propofol.

IV. Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences between propofol and a novel analog like 2-tert-butoxy-6-isopropoxyphenol, a series of well-established in vitro and in vivo assays would be required.

A. In Vitro Evaluation of GABAA Receptor Modulation

Objective: To determine and compare the potency and efficacy of the compounds as positive allosteric modulators and direct activators of the GABAA receptor.

Methodology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding for the desired human GABAA receptor subunits (e.g., α1, β2, γ2). Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a buffer solution.

    • Impale the oocyte with two microelectrodes (voltage and current).

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Assay Protocol:

    • Modulation of GABA Response: Apply a sub-maximal concentration of GABA (EC5-10) to elicit a baseline current. Co-apply GABA with increasing concentrations of the test compound (propofol or 2-tert-butoxy-6-isopropoxyphenol) and measure the potentiation of the GABA-evoked current.

    • Direct Activation: Apply increasing concentrations of the test compound in the absence of GABA to determine if it can directly gate the channel.

  • Data Analysis: Construct concentration-response curves and calculate EC50 (potency) and maximal potentiation (efficacy) values.

G cluster_0 In Vitro GABAA Receptor Modulation Workflow A Oocyte Preparation & cRNA Injection B GABAA Receptor Expression A->B C Two-Electrode Voltage Clamp Setup B->C D Application of GABA (EC5-10) C->D G Direct Application of Test Compound C->G E Co-application with Test Compound D->E F Measure Current Potentiation E->F I Data Analysis (EC50, Emax) F->I H Measure Direct Activation Current G->H H->I

Caption: Workflow for in vitro assessment of GABAA receptor modulation.

B. In Vivo Assessment of Anesthetic Potency and Duration

Objective: To determine the hypnotic potency and duration of action of the compounds in a relevant animal model.

Methodology: Loss of Righting Reflex (LORR) in Rats

  • Animal Preparation: Acclimatize adult male Sprague-Dawley rats to the experimental environment.

  • Drug Administration: Administer the test compound (formulated in a suitable vehicle) via intravenous injection (e.g., tail vein) at various doses.

  • Assessment of LORR: Immediately after injection, place the rat in a supine position. The inability of the rat to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30 seconds) is defined as LORR.

  • Duration of Action: Record the time from the onset of LORR until the spontaneous return of the righting reflex.

  • Data Analysis: Determine the ED50 (the dose required to induce LORR in 50% of the animals) as a measure of potency. Plot the duration of LORR against the dose.

C. Evaluation of Cardiovascular and Respiratory Effects

Objective: To assess and compare the hemodynamic and respiratory depressant effects of the compounds.

Methodology: Instrumented Anesthetized Rodent Model

  • Animal Instrumentation: Anesthetize a rat or guinea pig and surgically implant catheters in the carotid artery (for blood pressure monitoring and blood gas analysis) and jugular vein (for drug administration). Insert a tracheal tube for monitoring respiratory parameters.

  • Baseline Measurements: Record baseline mean arterial pressure (MAP), heart rate (HR), respiratory rate, and arterial blood gases (PaO2, PaCO2).

  • Drug Infusion: Administer the test compound as a continuous intravenous infusion at doses that produce a stable level of anesthesia.

  • Continuous Monitoring: Continuously record MAP, HR, and respiratory parameters throughout the infusion period.

  • Data Analysis: Compare the changes in cardiovascular and respiratory parameters from baseline for each compound at equi-anesthetic doses.

G cluster_1 In Vivo Anesthetic Evaluation Workflow J Animal Model (e.g., Rat) K IV Administration of Test Compound J->K O Instrumented Animal for Safety Pharmacology J->O L Loss of Righting Reflex (LORR) Assay K->L M Determine ED50 (Potency) L->M N Measure Duration of LORR L->N Q Assess Therapeutic Index M->Q P Monitor Cardiovascular & Respiratory Parameters O->P P->Q

Caption: Workflow for in vivo evaluation of anesthetic properties.

V. Predicted Metabolic Pathways

Propofol is rapidly metabolized in the liver, primarily through glucuronidation of the phenolic hydroxyl group and hydroxylation of the isopropyl side chains by cytochrome P450 enzymes (mainly CYP2B6 and CYP2C9), followed by conjugation.[10][11] The resulting metabolites are inactive and are excreted in the urine.

For 2-tert-butoxy-6-isopropoxyphenol, a similar metabolic fate is anticipated, with the phenolic hydroxyl group being the primary site for Phase II conjugation (glucuronidation and sulfation). The alkoxy groups may also be subject to O-dealkylation, a common metabolic pathway for ethers, which would yield dihydroxy-phenol derivatives that can then be further conjugated. The bulky tert-butyl group might sterically hinder enzymatic access, potentially slowing the rate of metabolism compared to propofol.

VI. Conclusion: A Structurally Guided Hypothesis

This comparative guide has provided a detailed analysis of the structural differences between propofol and the theoretical analog, 2-tert-butoxy-6-isopropoxyphenol. Based on a thorough review of the structure-activity relationships of propofol and related phenolic compounds, a clear hypothesis emerges: the replacement of the ortho-isopropyl groups of propofol with the bulkier tert-butoxy and isopropoxy groups is predicted to significantly diminish, if not entirely abolish, its anesthetic properties. This is primarily attributed to steric hindrance within the GABAA receptor binding site.

While this guide presents a theoretically grounded comparison, it underscores the critical need for empirical data to validate these predictions. The experimental protocols outlined provide a roadmap for the systematic evaluation of novel anesthetic candidates. For researchers in the field of drug development, this analysis highlights the exquisite structural sensitivity of the GABAA receptor to its modulators and reinforces the importance of steric and electronic considerations in the design of next-generation anesthetic agents. The continued exploration of the chemical space around the 2,6-disubstituted phenol scaffold, guided by a deep understanding of its interaction with the GABAA receptor, holds promise for the discovery of new anesthetics with improved safety and efficacy profiles.

References

  • Eleveld, D. J., Colin, P., Absalom, A. R., & Struys, M. M. R. F. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics, 57(8), 955–974.
  • Krasowski, M. D., Hong, X., Moss, J. A., & Harrison, N. L. (2001). General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of gamma-aminobutyric acid (GABA) current at the GABA(A) receptor but not with lipid solubility. The Journal of pharmacology and experimental therapeutics, 297(1), 338–351.
  • Baker, M. T., Naguib, M., & Gyermek, L. (1993).
  • Bali, M., & Akabas, M. H. (2004). Defining the propofol binding site location on the GABAA receptor. Molecular pharmacology, 65(1), 68–76.
  • Yip, G., Chen, Z. W., Edge, C. J., Smith, E. H., Dickinson, R., Franks, N. P., & Maze, M. (2013). A propofol binding site on mammalian GABAA receptors identified by photolabeling.
  • Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow fluorescent protein-based assay to measure GABAA channel activation and allosteric modulation in CHO-K1 cells. PloS one, 8(3), e59429.
  • Bazzurro, V. (2021). Study of the modulation of GABAA receptors by using RuBi-GABA uncaging with linear and non-linear photoactivation in rat cerebellar granule cells in vitro. IRIS UniGe.
  • Masiulis, S., Desai, R., Uchański, T., Serna Martin, I., Laverty, D., Karia, D., Malinauskas, T., Zivanov, J., Pardon, E., Kotecha, A., Steyaert, J., Miller, K. W., & Aricescu, A. R. (2019). GABAA receptor signalling mechanisms revealed by structural pharmacology.
  • Trapani, G., Altomare, C., Liso, G., Sanna, E., & Biggio, G. (2000). Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery. Current medicinal chemistry, 7(2), 249–271.
  • Roth, G. N., & Chandra, D. (2024). Anesthesia Inhalation Agents and Their Cardiovascular Effects. In StatPearls.
  • Miller, A. L., & Fuchs, S. W. (2023). Effects of anesthetic agents on the evaluation of systolic and diastolic function in mice. Frontiers in Physiology, 14, 1189684.
  • Ying, S. W., & Goldstein, P. A. (2005). The effects of alkylphenols on GABAA receptor-mediated currents of mouse cultured hippocampal neurons. Anesthesia and analgesia, 101(3), 740–747.
  • Trujillo, C. A., & Akabas, M. H. (2013). Development of a Predictive Statistical Pharmacological Model for Local Anesthetic Agent Effects with Bayesian Hierarchical Model Parameter Estimation. Pharmaceuticals (Basel, Switzerland), 16(11), 1603.
  • Williams, A. J., & Akabas, M. H. (2014). Propofol is an allosteric agonist with multiple binding sites on concatemeric ternary GABAA receptors. The Journal of general physiology, 143(3), 321–335.
  • Simons, P. J., Cockshott, I. D., Douglas, E. J., Gordon, E. A., Knott, S., & Ruane, R. J. (1988). Disposition in male volunteers of a single bolus intravenous dose of 14C-propofol. Xenobiotica; the fate of foreign compounds in biological systems, 18(4), 429–440.
  • Laha, J. K., & Maiti, S. (2001). Substituent Effects on the Physical Properties and pKa of Phenol. International Journal of Quantum Chemistry, 85(4‐5), 569-579.
  • McKenzie, J. D., Calow, P., & Nimmo, W. S. (1989). A model to test the potency of inhalation anaesthetics. British journal of anaesthesia, 63(4), 489–491.
  • Enamine. (n.d.). Bioisosteres of tert-Butyl Group.
  • Kaczorowska, K., & Rurys, B. (2017). Synthesis of Nonsymmetrical Pyrazines Based on α-Diazo Oxime Ethers. The Journal of organic chemistry, 82(19), 10499–10508.
  • Okatsu, Y., & Nishiyama, T. (1998). Phenolic antioxidants. Effect of o-alkyl substituents. Sekiyu Gakkaishi, 41(4), 283-290.
  • PubChem. (n.d.). Propofol.
  • BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • Okatsu, Y., & Nishiyama, T. (1998). Phenolic antioxidants. Effect of o-alkyl substituents. Sekiyu Gakkaishi, 41(4), 283-290.
  • Yamashita, A., Sawanobori, K., & Takahashi, K. (2014). Effects of various types of anesthesia on hemodynamics, cardiac function, and glucose and lipid metabolism in rats. American journal of physiology.
  • BenchChem. (2025). Application Notes and Protocols for Studying the Antioxidant Activity of Phenolic Compounds.
  • Laha, J. K., & Maiti, S. (2001). Substituent Effects on the Physical Properties and pKa of Phenol. International Journal of Quantum Chemistry, 85(4-5), 569-579.
  • PubChem. (n.d.). 2-tert-butoxyphenol.
  • Truhaut, R., & Dehon, A. (1964). DURATION OF LOCAL ANESTHESIA1. Annual review of pharmacology, 4, 233–250.
  • Zjawiony, J. K. (2022). Phenolics as GABAA Receptor Ligands: An Updated Review. Molecules (Basel, Switzerland), 27(5), 1731.
  • S, P. R., M, D., K, P., & V, S. (2023). Pharmacological Evaluation of the Anesthetic and Analgesic Potential of Injection Harsha 22. Journal of clinical and diagnostic research : JCDR, 17(3), FC01–FC05.
  • Costas, M. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.
  • Pinto, F. J. (2022). Cardiovascular and Respiratory Safety of Sedation Strategies Used in Transesophageal Echocardiography. Journal of the American Society of Echocardiography : official publication of the American Society of Echocardiography, 35(6), 615–627.
  • Chen, L., & Yanagawa, Y. (2024). Anesthetized animal experiments for neuroscience research. Frontiers in neural circuits, 18, 1409569.
  • Miller, M. T., Gantzel, P. K., & Karpishin, T. B. (1999). Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. Inorganic chemistry, 38(14), 3414–3422.
  • Fuchs, B., & Ellern, A. (1987). Probing the Anomeric Effect. Trimethylsilyloxy and tert-Butoxy Substituents in 1,4-Dioxane Derivatives: Theory vs. Experiment. Journal of the American Chemical Society, 109(5), 1486–1495.
  • Kaczorowska, K., & Rurys, B. (2017). Synthesis of Unsymmetrical Pyrazines Based on α-Diazo Oxime Ethers. The Journal of organic chemistry, 82(19), 10499–10508.
  • Scribd. (n.d.). Substituent Effects on Phenol Acidity.
  • Vaitkeviciute, R., & Leskauskaite, D. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods (Basel, Switzerland), 12(9), 1794.
  • Roth, G. N., & Chandra, D. (2024). Anesthesia Inhalation Agents and Their Cardiovascular Effects. In StatPearls.
  • Wijesinghe, W. A. J. P., & de Silva, R. M. (2022). Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. International journal of molecular sciences, 23(23), 14660.
  • Fernández-Poyatos, M. P., & Tomás-Barberán, F. A. (2022). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. Metabolites, 12(2), 114.
  • Lassen, C., & Løkke, S. (2016).
  • Hurtado-Barroso, S., & Lamuela-Raventós, R. M. (2024). Metabolic profiling of (poly)phenolic compounds in mouse urine following consumption of hull-less and purple-grain barley. Food & function, 15(14), 6616–6628.
  • Kakinuma, Y., Moriyama, K., & Togo, H. (2013). Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity. Synthesis, 45(02), 183-184.
  • van der Westhuizen, C. (2025). The effects of anaesthesia on the cardiovascular, respiratory and nervous systems during inhalational anaesthesia: A case report. Southern African Journal of Anaesthesia and Analgesia, 31(6), 1-5.
  • de la Rosa, L. A., & Alvarez-Parrilla, E. (2020). Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications. Antioxidants (Basel, Switzerland), 9(12), 1269.
  • Claessens, C. G., & Torres, T. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molecules (Basel, Switzerland), 28(15), 5786.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Tert-butoxy-6-isopropoxyphenol

Author: BenchChem Technical Support Team. Date: April 2026

The core tenet of this guide is to treat 2-tert-butoxy-6-isopropoxyphenol with the same level of caution as other hazardous phenols. Phenolic compounds, as a class, are recognized for their potential toxicity and corrosiveness.[1][2] Therefore, a conservative and informed approach to disposal is essential.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Substituted phenols like 2-tert-butoxy-6-isopropoxyphenol can be readily absorbed through the skin and may cause severe chemical burns.[1][3] The anesthetic effect of some phenols can dangerously mask the initial contact, leading to delayed but significant injury.[1][3] Systemic toxicity is also a primary concern, with potential effects on the central nervous system, liver, and kidneys.[4]

Before beginning any work that will generate waste containing this compound, a thorough risk assessment is mandatory.[5] This assessment should identify potential exposure scenarios and detail the necessary control measures.

Key Physicochemical and Hazard Properties (Inferred)

PropertyAnticipated Value/CharacteristicRationale for Disposal Concern
Physical State Likely a liquid or low-melting solidInfluences spill control and waste containment methods.
Toxicity Assumed to be toxic and corrosiveDictates the necessity of stringent PPE and handling protocols. Phenols are generally toxic.[1][2]
Environmental Hazard Potentially toxic to aquatic lifeProhibits disposal down the drain and necessitates environmentally sound disposal methods.[6][7]
Reactivity Incompatible with strong oxidizing agents, strong bases, and certain metalsRequires segregated waste storage to prevent dangerous chemical reactions.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 2-tert-butoxy-6-isopropoxyphenol waste.

  • Hand Protection : Double-gloving with a compatible glove material is recommended. A common practice for handling phenols is to use a utility-grade neoprene or butyl rubber glove over a standard nitrile examination glove.[4] This provides robust protection against both incidental contact and potential splashes.

  • Eye and Face Protection : Chemical splash goggles are mandatory.[1][4] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[1][8]

  • Body Protection : A buttoned lab coat is the minimum requirement.[1][4] For larger quantities of waste or during spill cleanup, a chemically resistant apron is advisable.[4] Ensure that legs and feet are covered with long pants and closed-toe shoes.[1]

Waste Segregation and Containment: Preventing Hazardous Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. Waste containing 2-tert-butoxy-6-isopropoxyphenol must be collected in a dedicated, properly labeled hazardous waste container.

Step-by-Step Waste Collection Protocol:

  • Select the Appropriate Container : Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw-top cap.[9]

  • Label the Container : The label must clearly state "Hazardous Waste" and identify the contents, including "2-tert-butoxy-6-isopropoxyphenol" and any other solvents or reagents present.

  • Segregate from Incompatibles : Store the waste container away from strong oxidizing agents (e.g., nitrates, perchlorates), strong acids, and strong bases.[2]

  • Maintain a Closed System : Keep the waste container closed when not in use to prevent the release of vapors.[10]

  • Secondary Containment : Store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Disposal Procedures: A Decision-Based Workflow

Disposal of 2-tert-butoxy-6-isopropoxyphenol must be handled by a licensed hazardous waste contractor.[1] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2]

The following diagram illustrates the decision-making process for the proper disposal route:

DisposalWorkflow start Start: Waste Generated is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste primarily solid? is_liquid->is_solid No liquid_waste Collect in a labeled, sealed liquid waste container (e.g., HDPE bottle). is_liquid->liquid_waste Yes solid_waste Collect in a labeled, sealed solid waste container (e.g., wide-mouth jar). is_solid->solid_waste Yes contaminated_ppe Is there contaminated solid labware (e.g., pipette tips, gloves)? is_solid->contaminated_ppe No store_waste Store in a designated, ventilated hazardous waste accumulation area. liquid_waste->store_waste solid_waste->store_waste collect_solid_waste Double-bag in labeled hazardous waste bags. contaminated_ppe->collect_solid_waste Yes contaminated_ppe->store_waste No collect_solid_waste->store_waste schedule_pickup Arrange for pickup by a licensed hazardous waste disposal contractor. store_waste->schedule_pickup end End: Disposal Complete schedule_pickup->end

Caption: Disposal workflow for 2-tert-butoxy-6-isopropoxyphenol waste.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key.

In Case of a Spill:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.[2]

  • Ventilate : Ensure the area is well-ventilated. If the spill is significant, this should be done by trained emergency responders.

  • Don Appropriate PPE : Before attempting to clean a small spill, don the full PPE described in Section 2.

  • Contain and Absorb : For liquid spills, use an inert absorbent material like vermiculite or sand.[2][9] Do not use combustible materials.

  • Collect and Dispose : Carefully collect the absorbed material and place it in a labeled hazardous waste container.[2]

  • Decontaminate : Clean the spill area thoroughly.

In Case of Personal Exposure:

  • Skin Contact : Immediately remove all contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes.[1] Some protocols for phenol exposure recommend wiping the area with polyethylene glycol (PEG-300 or PEG-400) if available, as it can be more effective than water at removing phenol from the skin.[3] Seek immediate medical attention.

  • Eye Contact : Flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][11] Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately.[11] If breathing is difficult, seek medical attention.

  • Ingestion : Do NOT induce vomiting.[11] Seek immediate medical attention.

Conclusion: A Culture of Safety

The responsible disposal of 2-tert-butoxy-6-isopropoxyphenol is a critical component of safe laboratory practice. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to established disposal protocols, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines and your environmental health and safety (EHS) department for any questions.

References

  • Monash University. (2023, June). Phenol - OHS Information Sheet. Retrieved from Monash University Health Safety & Wellbeing.
  • New Jersey Department of Health. (Date not specified). Phenol - Hazardous Substance Fact Sheet.
  • ResearchGate. (2015, January 9). How can I dispose phenol?
  • Cornell University Environmental Health and Safety. (Date not specified). Appendix P - Phenol First Aid Guide and PPE.
  • Cornell University Environmental Health and Safety. (Date not specified). Phenol SOP.
  • The University of Queensland. (Date not specified). Working Safely with Phenol Guideline.
  • Sigma-Aldrich. (2025, December 25). SAFETY DATA SHEET.
  • Phenol Allied Sector Group. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL.
  • International Programme on Chemical Safety. (Date not specified). PHENOL HEALTH AND SAFETY GUIDE.
  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure.
  • Hayashi Pure Chemical Ind.,Ltd. (2024, September 9). Phenol.
  • CPAchem Ltd. (2024, November 21). Safety data sheet.
  • Thermo Fisher Scientific. (2025, December 22). 2-tert-Butylphenol Safety Data Sheet.
  • FUJIFILM Wako Chemicals. (Date not specified). SAFETY DATA SHEET.
  • International Labour Organization & World Health Organization. (Date not specified). ICSC 1549 - 2-TERT-BUTYLPHENOL.
  • TCI EUROPE N.V. (2025, June 16). SAFETY DATA SHEET.
  • 3M. (Date not specified). Safety Data Sheet.

Sources

Personal protective equipment for handling 2-Tert-butoxy-6-isopropoxyphenol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the rigorous handling requirements for sterically hindered phenols. While 2-Tert-butoxy-6-isopropoxyphenol is an invaluable intermediate in drug development and antioxidant research, its unique molecular architecture demands precise safety and logistical protocols.

The following guide provides a self-validating, step-by-step operational plan for handling this compound. By understanding the chemical causality behind these protocols, your laboratory can ensure both uncompromising scientific integrity and personnel safety.

The Mechanistic Causality of Phenolic Hazards

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecule. 2-Tert-butoxy-6-isopropoxyphenol features a phenolic core flanked by bulky alkyl ether groups (tert-butoxy and isopropoxy).

  • Lipophilicity and Dermal Penetration: The addition of these bulky, non-polar groups significantly increases the compound's partition coefficient (logP). Highly lipophilic phenols rapidly penetrate the lipid bilayer of the stratum corneum. Standard latex gloves offer near-zero resistance to this, leading to rapid systemic absorption, defatting of the skin, and localized chemical dermatitis.

  • Vapor Pressure and Respiratory Irritation: Like structurally similar compounds such as , this chemical acts as a Category 3 Specific Target Organ Toxicity (STOT SE 3) agent, meaning its vapors aggressively irritate the respiratory tract.

  • Combustibility: Phenolic ethers are typically combustible. Using improper cleanup materials (like cellulose paper towels) during a spill introduces a severe secondary ignition risk.

Quantitative PPE Specifications & Hazard Data

To comply with, all personnel must utilize the specific barriers outlined below. Do not substitute materials based on convenience.

Hazard CategoryPPE ComponentSpecification / MaterialBreakthrough Time / Causality Rationale
Dermal / Skin Chemical GlovesNitrile (min 0.4 mm) or Neoprene>480 mins. Prevents rapid lipophilic penetration and degradation of the glove matrix.
Eye / Face Protective EyewearANSI Z87.1 Chemical Splash GogglesN/A. Forms a seal to protect ocular mucosa from aerosolized phenolic droplets.
Respiratory RespiratorType ABEK (EN14387) FilterN/A. Required only if fume hood face velocity drops below the 80–100 FPM threshold.
Systemic Body ProtectionFlame-Retardant Lab Coat (Nomex)N/A. Mitigates risks associated with handling combustible liquids/solids.

Operational Methodology: Dispensing and Handling

Every protocol in the laboratory must be a self-validating system. Follow this step-by-step workflow to ensure safe manipulation of 2-Tert-butoxy-6-isopropoxyphenol.

Step 1: Engineering Control Validation Before opening the chemical container, verify that your chemical fume hood is operational. The digital monitor must read a face velocity of 80–100 feet per minute (FPM) . Causality: Phenolic vapors are heavier than air. Proper laminar flow ensures vapors are pulled away from the operator's breathing zone before they can cause acute respiratory irritation.

Step 2: The PPE Donning Sequence

  • Inspect nitrile gloves for micro-tears using the inflation method (trap air in the glove and squeeze to check for leaks).

  • Don a flame-retardant lab coat and fully button it.

  • Equip chemical splash goggles.

  • Don the validated nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat to eliminate exposed skin at the wrists.

Step 3: Chemical Dispensing Use a glass or PTFE-coated syringe for liquid transfer, or a static-free stainless steel spatula if the compound is in a solid/crystalline state. Causality: Phenolic compounds can leach plasticizers from standard polypropylene or polystyrene tools, which not only degrades the tool but introduces chemical artifacts into your assay.

Step 4: Doffing and Decontamination Remove gloves using the "beak method" (pinching the exterior of the glove at the wrist and pulling it inside out) to ensure the contaminated exterior never touches bare skin. Wash hands immediately with soap and water.

Emergency Spill Response & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent exposure and fire hazards.

Step 1: Containment and Evacuation If a spill occurs outside the fume hood, immediately alert nearby personnel and establish a 5-foot perimeter.

Step 2: Inert Absorption Overlay the spill area with an inert absorbent material such as dry sand or vermiculite. Causality: Because the compound is combustible, using standard paper towels can create a highly flammable, chemically soaked mass. Inert absorbents neutralize the ignition risk.

Step 3: Neutralization and Collection Using non-sparking tools (e.g., a polypropylene dustpan), sweep the absorbed mixture and transfer it into a high-density polyethylene (HDPE) hazardous waste container.

Step 4: EPA-Compliant Disposal Label the container strictly as "Hazardous Waste: Phenolic Derivatives (Combustible)". Critical Warning: Never dispose of this compound in the same waste stream as acid anhydrides or acid chlorides. The combination of phenols and strong acylating agents can trigger a violent exothermic reaction[1].

Process Visualization

Handling_Workflow A 1. Risk Assessment & Fume Hood Setup B 2. Don PPE (Nitrile, Goggles, Coat) A->B C 3. Chemical Dispensing (Closed-System) B->C D Spill Detected? C->D E 4a. Emergency Protocol (Inert Absorbent) D->E Yes F 4b. Safe Disposal (EPA-Compliant) D->F No E->F Post-Cleanup

Workflow for safe handling and emergency spill response of sterically hindered phenols.

References

  • Title: Personal Protective Equipment Standard (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Phenol - Compound Summary (Hazard and Toxicity Profiling) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.